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  • Product: (4-Methoxybutyl)boronic acid
  • CAS: 1919893-22-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to (4-Methoxybutyl)boronic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract (4-Methoxybutyl)boronic acid (CAS No. 1919893-22-3) is an aliphatic organoboron compound with emerging significance in organic synthesis and medici...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methoxybutyl)boronic acid (CAS No. 1919893-22-3) is an aliphatic organoboron compound with emerging significance in organic synthesis and medicinal chemistry. With a molecular weight of 131.97 g/mol and the chemical formula C₅H₁₃BO₃, this reagent serves as a versatile building block, particularly in carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, and its role in modern drug discovery, with a focus on its application in Suzuki-Miyaura cross-coupling reactions. Detailed experimental protocols, safety considerations, and an analysis of the underlying chemical principles are presented to equip researchers with the knowledge to effectively utilize this compound in their work.

Introduction: The Emerging Role of Aliphatic Boronic Acids

Boronic acids and their derivatives have become indispensable tools in organic synthesis, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. While aromatic boronic acids have been extensively studied and utilized, their aliphatic counterparts are gaining increasing attention for their ability to introduce saturated carbon frameworks into complex molecules. This is particularly relevant in drug discovery, where the incorporation of sp³-hybridized centers can lead to improved physicochemical properties and novel chemical space exploration. (4-Methoxybutyl)boronic acid, with its linear alkyl chain and terminal methoxy group, represents a valuable synthon for introducing a flexible, polar moiety into target structures.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in a laboratory setting.

Physicochemical Data

Currently, detailed experimental data for the physicochemical properties of (4-Methoxybutyl)boronic acid are not widely published. However, based on its structure and data from chemical suppliers, the following information can be summarized:

PropertyValueSource
Molecular Formula C₅H₁₃BO₃ChemScene[1]
Molecular Weight 131.97 g/mol ChemScene, BLD Pharm[1][2]
CAS Number 1919893-22-3ChemScene, Sigma-Aldrich, BLD Pharm[1][2][3]
Appearance Not specified (typically a solid)-
Boiling Point No data availableBLD Pharm[2]
Melting Point No data available-
Solubility No data available-

The lack of extensive physical data highlights the relatively recent emergence of this specific reagent in the commercial space. Researchers should perform small-scale tests to determine solubility in common organic solvents before planning larger reactions.

Safety and Handling

Based on supplier information, (4-Methoxybutyl)boronic acid is classified with the following GHS hazard statements:

  • H227 : Combustible liquid

  • H302 : Harmful if swallowed

  • H315 : Causes skin irritation

  • H319 : Causes serious eye irritation

  • H335 : May cause respiratory irritation

Precautionary Measures (P-statements):

  • P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Handling Recommendations:

  • Work in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Store in a tightly sealed container in a cool, dry place.

Synthesis of (4-Methoxybutyl)boronic acid

Proposed Synthetic Pathway: Hydroboration-Oxidation Logic

The logical precursor for (4-Methoxybutyl)boronic acid is 3-methoxy-1-butene. The synthesis would proceed via a two-step sequence:

  • Hydroboration: The anti-Markovnikov addition of a borane reagent (e.g., borane-tetrahydrofuran complex, BH₃·THF) across the double bond of 3-methoxy-1-butene. In this step, the boron atom adds to the less substituted carbon of the alkene.

  • Hydrolysis: Treatment of the resulting trialkylborane intermediate with water to yield (4-Methoxybutyl)boronic acid.

Synthesis_of_4_Methoxybutyl_boronic_acid Precursor 3-Methoxy-1-butene Intermediate Tri(4-methoxybutyl)borane Precursor->Intermediate 1. Hydroboration Borane BH₃·THF Borane->Intermediate Water H₂O Product (4-Methoxybutyl)boronic acid Water->Product Intermediate->Product 2. Hydrolysis

Caption: Proposed synthesis of (4-Methoxybutyl)boronic acid.

Detailed Experimental Protocol (Hypothetical)

The following protocol is based on established procedures for the hydroboration of alkenes to form alkylboronic acids.[3][4][5] Note: This is a theoretical protocol and should be optimized under appropriate laboratory safety conditions.

Materials:

  • 3-methoxy-1-butene

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3-methoxy-1-butene (1.0 eq) dissolved in anhydrous THF.

  • Hydroboration: Cool the flask to 0 °C in an ice bath. Add the BH₃·THF solution (0.33 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting alkene. The reaction proceeds through a four-centered transition state where the boron adds to the terminal carbon and a hydride shifts to the adjacent carbon in a syn-addition.[1][5]

  • Quenching and Hydrolysis: Carefully and slowly add deionized water to the reaction mixture at 0 °C to quench any unreacted borane and to hydrolyze the trialkylborane intermediate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (4-Methoxybutyl)boronic acid.

  • Purification: The crude product may be purified by recrystallization or column chromatography.

Applications in Organic Synthesis and Drug Discovery

The primary utility of (4-Methoxybutyl)boronic acid lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for forming carbon-carbon bonds, and the use of alkylboronic acids like the title compound allows for the coupling of an sp³-hybridized carbon with an sp²-hybridized carbon of an aryl or vinyl halide/triflate.

The Suzuki-Miyaura Cross-Coupling Reaction

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst adds to the aryl/vinyl halide (R¹-X), forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid with a base.[6]

  • Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition Transmetalation R¹-Pd(II)L₂-R² OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Product R¹-R² Transmetalation->Product ArX R¹-X ArX->OxAdd BoronicAcid R²-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties of (4-Methoxybutyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Data Frontier of a Novel Building Block (4-Methoxybutyl)boronic acid (CAS No. 1919893-22-3) represents a potentially valuable, yet...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Frontier of a Novel Building Block

(4-Methoxybutyl)boronic acid (CAS No. 1919893-22-3) represents a potentially valuable, yet sparsely characterized, building block in the landscape of synthetic chemistry and drug discovery. Its linear alkyl chain coupled with a terminal methoxy group and a boronic acid moiety suggests its utility in introducing a flexible, polar sidechain in Suzuki-Miyaura cross-coupling reactions and other transformations. However, a thorough review of the current scientific literature and chemical databases reveals a conspicuous absence of experimentally determined physical properties for this specific compound.

This guide is structured to address this data gap directly. As Senior Application Scientist, my objective is not merely to present known data, but to provide a comprehensive framework for understanding and characterizing (4-Methoxybutyl)boronic acid. We will proceed by establishing its fundamental identifiers, providing reasoned estimations of its core physical properties based on analogous compounds, and detailing the precise experimental protocols required to ascertain these values empirically. This approach ensures that this document serves as both a repository of current knowledge and a practical manual for future research, empowering scientists to generate the self-validating data that is the bedrock of scientific integrity.

Section 1: Chemical Identity and Structural Characteristics

(4-Methoxybutyl)boronic acid is an alkylboronic acid. The presence of the boronic acid functional group makes it a versatile intermediate in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions. The methoxybutyl chain offers a combination of hydrophobicity from the butyl group and a polar ether linkage, which can influence solubility and interaction with other molecules.

IdentifierValueSource
Chemical Name (4-Methoxybutyl)boronic acidN/A
CAS Number 1919893-22-3[1][2]
Molecular Formula C₅H₁₃BO₃[2]
Molecular Weight 131.97 g/mol [2]
Canonical SMILES COCCCCB(O)ON/A

Section 2: Core Physical Properties - An Estimation-Based Approach

In the absence of experimentally determined data, we can project the likely physical properties of (4-Methoxybutyl)boronic acid by examining structurally similar alkylboronic acids. This comparative analysis provides a scientifically grounded starting point for handling, storage, and reaction planning.

Physical PropertyEstimated Value / Expected BehaviorRationale and Comparative Analogs
Appearance White to off-white crystalline powder or waxy solid.Alkylboronic acids are typically solids at room temperature.[3]
Melting Point 85 - 100 °CLower than aromatic boronic acids due to less rigid structure. For comparison, Methylboronic acid has a melting point of 91-94 °C.[3]
Boiling Point > 150 °C (likely decomposes)Boronic acids tend to dehydrate and form cyclic boroxines upon heating, often leading to decomposition before a true boiling point is reached at atmospheric pressure.
Density ~0.9 - 1.1 g/cm³Based on the density of similar small organic molecules.
Solubility Soluble in polar organic solvents such as methanol, ethanol, DMSO, and THF. Sparingly soluble in water and nonpolar solvents like hexanes.The boronic acid head is polar and capable of hydrogen bonding, while the methoxybutyl tail has moderate polarity. This dual nature suggests solubility in a range of polar organic solvents.

Section 3: Spectroscopic Characterization - A Predictive Overview

The identity and purity of (4-Methoxybutyl)boronic acid would be confirmed using a suite of spectroscopic techniques. Below are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of boronic acids. It's important to note that boronic acids can form cyclic trimers (boroxines) through dehydration, which can lead to complex or broad spectra. Running NMR in a solvent like d₄-methanol or D₂O can help break up these oligomers and provide sharper signals, though the B(OH)₂ protons will exchange with the solvent and become unobservable.[4]

  • ¹H NMR:

    • δ ~3.3 ppm (s, 3H): Protons of the methoxy (CH₃O-) group.

    • δ ~3.4 ppm (t, 2H): Methylene protons adjacent to the methoxy group (-CH₂O-).

    • δ ~1.4-1.6 ppm (m, 4H): Methylene protons in the middle of the butyl chain (-CH₂CH₂-).

    • δ ~0.8 ppm (t, 2H): Methylene protons adjacent to the boron atom (-CH₂B).

    • δ (broad s, 2H): Protons of the hydroxyl groups on boron (-B(OH)₂). This signal is often broad and may be absent in protic solvents.

  • ¹³C NMR:

    • δ ~72 ppm: Carbon of the methylene group adjacent to the methoxy group (-CH₂O-).

    • δ ~58 ppm: Carbon of the methoxy group (CH₃O-).

    • δ ~28-32 ppm: Carbons of the internal methylene groups of the butyl chain.

    • δ ~20 ppm (broad): Carbon of the methylene group attached to the boron atom. The C-B bond often results in a broad signal.

  • ¹¹B NMR:

    • The chemical shift in ¹¹B NMR is highly indicative of the hybridization state of the boron atom.[5] A broad signal is expected in the range of δ 28-33 ppm , which is characteristic of a trigonal planar, sp²-hybridized boronic acid.[6]

Infrared (IR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the key functional groups present in (4-Methoxybutyl)boronic acid.

  • ~3200-3600 cm⁻¹ (broad, strong): O-H stretching of the B(OH)₂ group, indicating hydrogen bonding.

  • ~2850-3000 cm⁻¹ (medium-strong): C-H stretching of the alkyl chain.

  • ~1350-1400 cm⁻¹ (strong): B-O asymmetric stretching.

  • ~1100 cm⁻¹ (strong): C-O stretching of the ether linkage.

Mass Spectrometry (MS)

Mass spectrometry can be challenging for boronic acids due to their tendency to dehydrate and form boroxines. However, under appropriate soft ionization conditions (e.g., ESI-MS), the molecular ion can be observed.

  • Expected [M+H]⁺: m/z 133.10

  • Expected [M+Na]⁺: m/z 155.08

  • Common fragments would arise from the loss of water and cleavage of the butyl chain.

Section 4: Experimental Protocols for Physical Property Determination

The following protocols provide a standardized methodology for the experimental determination of the key physical properties of (4-Methoxybutyl)boronic acid. Adherence to these procedures will ensure the generation of reliable and reproducible data.

Workflow for Physical Property Characterization

G cluster_0 Sample Preparation & Purity Assessment cluster_1 Property Determination cluster_2 Data Analysis & Reporting Purity Purity Confirmation (NMR, LC-MS) Drying Drying under Vacuum Purity->Drying MP Melting Point Determination Drying->MP Capillary Method Sol Solubility Assessment Drying->Sol Solvent Screening Density Density Measurement Drying->Density Gas Pycnometry Analysis Data Analysis MP->Analysis Sol->Analysis Density->Analysis Report Reporting Analysis->Report

Caption: Workflow for the characterization of physical properties.

Melting Point Determination (Capillary Method)
  • Sample Preparation: Ensure the (4-Methoxybutyl)boronic acid sample is thoroughly dried under high vacuum for at least 4 hours to remove any residual solvent and minimize water content, which can depress the melting point.

  • Capillary Loading: Finely crush a small amount of the dried sample. Tap the open end of a capillary tube into the powder to collect a small amount of material. Tap the sealed end of the tube on a hard surface to pack the sample to a height of 2-3 mm.

  • Measurement: Place the loaded capillary into a calibrated melting point apparatus.

  • Heating Profile: Use a rapid heating rate (10-20 °C/min) to approximate the melting point. Then, repeat with a fresh sample, heating rapidly to within 15 °C of the approximate melting point, and then reduce the heating rate to 1-2 °C/min.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (clear point). The melting point is reported as this range.

Solubility Assessment
  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, acetone, dichloromethane, toluene, hexanes).

  • Procedure: To a small vial, add approximately 10 mg of (4-Methoxybutyl)boronic acid. Add the selected solvent dropwise with constant agitation (e.g., vortexing).

  • Classification:

    • Very Soluble: Dissolves in < 1 mL of solvent.

    • Soluble: Dissolves in 1-3 mL of solvent.

    • Sparingly Soluble: Dissolves in 3-10 mL of solvent.

    • Insoluble: Does not fully dissolve in > 10 mL of solvent.

  • Quantitative Measurement (for key solvents): Prepare saturated solutions at a controlled temperature (e.g., 25 °C). Equilibrate for 24 hours with stirring. Filter the solution to remove undissolved solid. Evaporate a known volume of the filtrate to dryness and weigh the residue to determine the concentration (e.g., in mg/mL).

Section 5: Handling, Storage, and Safety

As with all boronic acids, proper handling and storage procedures are critical to maintain the integrity of the compound and ensure laboratory safety.

Safety and Handling
  • General Precautions: Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[7]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7]

  • GHS Hazard Classification (Anticipated): Based on similar alkylboronic acids, (4-Methoxybutyl)boronic acid is expected to be classified as:

    • Skin Irritant (Category 2)[7]

    • Eye Irritant (Category 2)[7]

    • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory tract irritation[7]

Storage and Stability
  • Dehydration: Boronic acids are prone to dehydration to form cyclic anhydrides (boroxines). This process is often reversible upon exposure to moisture.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration (-20°C to 4°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize degradation.[7]

  • Incompatibilities: Avoid strong oxidizing agents.

Caption: Equilibrium between the monomeric acid and its boroxine trimer.

Section 6: Conclusion and Future Outlook

(4-Methoxybutyl)boronic acid is a compound with significant potential, yet its fundamental physical properties remain to be formally documented. This guide provides a robust framework for its initial use and characterization, offering scientifically-grounded estimations of its properties and detailed protocols for their experimental validation. As researchers begin to incorporate this versatile building block into their synthetic strategies, the empirical data generated will be crucial for refining our understanding and unlocking its full potential in the development of novel therapeutics and materials. It is our hope that this guide will serve as a catalyst for this important work.

References

  • BoronPharm. (4-Methoxybutyl)boronic acid. [Link]

  • PubChem. (4-Methoxy-2-nitrophenyl)boronic acid. [Link]

  • PubChem. (4-Methoxyphenyl)boronic acid. [Link]

  • Organic Chemistry Portal. Alkylboronic acid or boronate synthesis. [Link]

  • Wikipedia. Methacrylic acid. [Link]

  • ACS Publications. Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation. [Link]

  • ResearchGate. FTIR spectrum of boric acid. [Link]

  • Carl ROTH. Safety Data Sheet: Boric acid. [Link]

  • Lab Alley. How to Store Boric Acid. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Boric acid. [Link]

  • Carl ROTH. Safety data sheet acc. to Safe Work Australia - Code of Practice. [Link]

  • USDA ARS. Coordination of Adsorbed Boron: A FTIR Spectroscopic Study. [Link]

  • RSC Publishing. 17O NMR studies of boronic acids and their derivatives. [Link]

  • Google Patents.
  • ACS Publications. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. [Link]

  • SciSpace. Structure, Properties, and Preparation of Boronic Acid Derivatives. [Link]

  • Boron Molecular. 4-Methoxy-3-nitrophenylboronic acid. [Link]

  • RSC Publishing. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. [Link]

  • SDSU Chemistry. 11B NMR Chemical Shifts. [Link]

  • ResearchGate. Fourier transform infrared (FTIR) spectrum of boronic acid copolymer. [Link]

  • Justia Patents. Formulation of boronic acid compounds. [Link]

  • Wiley-VCH. 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. [Link]

  • PubChem. Metaboric acid. [Link]

  • Google Patents. Boronic ester and acid compounds.
  • Reddit. Recording NMR spectra for aryl boronic acids - overcoming oligomerization. [Link]

  • Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. [Link]

  • PubMed. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. [Link]

  • 9 - SAFETY DATA SHEET. [Link]

  • ResearchGate. (PDF) Analysis of Boronic Acids Without Chemical Derivatisation. [Link]

  • PubChem. Methacrylic Acid. [Link]

  • ResearchGate. NMR spectra of allenylboronic acid 1a with the characteristic B(OH)2 peak. [Link]

  • Organic Syntheses Procedure. boronic esters. [Link]

  • PubMed. Arylboronic acid chemistry under electrospray conditions. [Link]

  • Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Palladium-Catalyzed Cross-Coupling of (4-Methoxybutyl)boronic acid

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Value of Functionalized Alkyl Chains The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Functionalized Alkyl Chains

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its power to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2][3] Initially developed for sp2-sp2 couplings, its application has expanded dramatically.[4][5] A particularly valuable frontier is the coupling of sp3-hybridized organoboron reagents, which allows for the direct installation of alkyl fragments into complex molecules. This is paramount in drug discovery, where the addition of alkyl chains can significantly modulate a compound's lipophilicity, metabolic stability, and binding affinity.

The (4-Methoxybutyl)boronic acid reagent is of special interest as it introduces a flexible four-carbon chain terminating in a methoxy group. This ether functionality can act as a hydrogen bond acceptor, potentially improving pharmacokinetic properties without drastically increasing lipophilicity. However, the coupling of alkylboronic acids presents unique challenges compared to their aryl counterparts.[6] Key hurdles include:

  • Slower Transmetalation: The transfer of the alkyl group from boron to palladium is often less facile than for aryl groups.[6]

  • Competing β-Hydride Elimination: Once the alkyl group is on the palladium center, it can undergo β-hydride elimination, a detrimental side reaction that leads to an alkene byproduct and catalyst decomposition.[6]

This guide provides a deep dive into the mechanistic considerations, catalyst selection, and a robust protocol for the successful Suzuki-Miyaura coupling of (4-Methoxybutyl)boronic acid with aryl halides.

The Catalytic Cycle: A Mechanistic Blueprint for Success

Understanding the catalytic cycle is crucial for rational optimization and troubleshooting. The generally accepted mechanism for Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) cycle.[6][7][8][9] For an alkylboronic acid, specific nuances must be considered.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst, stabilized by ligands (L), inserts into the aryl-halide (Ar-X) bond. This is often the rate-determining step and forms a Pd(II) intermediate.[6]

  • Base Activation & Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate species.[4][10] This boronate then undergoes transmetalation, transferring the 4-methoxybutyl group from boron to the palladium center and displacing the halide. This step is critical and often slower for alkyl groups.[6]

  • Reductive Elimination: The two organic groups (aryl and 4-methoxybutyl) on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[6][11] This step must be rapid to outcompete β-hydride elimination.

Suzuki_Miyaura_Cycle Catalytic Cycle for (4-Methoxybutyl)boronic acid Coupling cluster_main Catalytic Cycle for (4-Methoxybutyl)boronic acid Coupling cluster_side Side Reaction Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X(L2) Oxidative Adduct (Pd-II) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-X Ar-Pd(II)-R(L2) Transmetalated Complex (Pd-II) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation R-B(OH)2, Base Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Product Ar-Pd(II)-R(L2)->Ar-R Beta-Hydride β-Hydride Elimination Ar-Pd(II)-R(L2)->Beta-Hydride Slow Reductive Elimination Workflow Experimental Workflow Setup 1. Reaction Setup (Inert Atmosphere) Reagents 2. Reagent Addition (Solids then Liquids) Setup->Reagents Degas 3. Degassing (Sparging with N2/Ar) Reagents->Degas Reaction 4. Heating & Monitoring (e.g., 80-100 °C, TLC/GC-MS) Degas->Reaction Workup 5. Aqueous Workup (Quench, Separate, Extract) Reaction->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Analyze 7. Characterization (NMR, MS) Purify->Analyze

Caption: Step-by-step experimental workflow from setup to analysis.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the aryl bromide (1.0 eq), (4-Methoxybutyl)boronic acid (1.3 eq), K₃PO₄ (2.5 eq), and the SPhos Pd G3 catalyst (0.02 eq, 2 mol%).

    • Causality Note: Adding the solid reagents first under air is acceptable for modern, air-stable pre-catalysts. This simplifies the setup.

  • Seal and Purge: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

    • Causality Note: An inert atmosphere is critical to prevent oxidation of the Pd(0) catalyst and the phosphine ligand, which would lead to deactivation. [12]

  • Solvent Addition: Through the septum, add the degassed solvent system (e.g., Toluene:Water 10:1) via syringe. The total volume should be sufficient to create a stirrable slurry (typically 0.1-0.2 M concentration with respect to the limiting reagent).

    • Expertise Note: Degassing the solvent before addition by sparging with an inert gas for 15-20 minutes is crucial for removing dissolved oxygen. [13]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (a good starting point is 80-100 °C). Stir vigorously.

    • Causality Note: Vigorous stirring is important, especially in biphasic or slurry reactions, to ensure adequate mixing and mass transfer between phases. [8]

  • Monitoring: Monitor the reaction progress by taking small aliquots via syringe and analyzing by TLC or GC-MS. Look for the disappearance of the aryl bromide starting material. Typical reaction times are 2-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent (2x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography on silica gel to yield the pure coupled product.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Low reaction temperature.1. Ensure rigorous inert atmosphere technique and use freshly degassed solvents.2. Switch to a stronger base like Cs₂CO₃.3. Increase the temperature in 10 °C increments.
Significant Side Products 1. Protodeboronation (boronic acid replaced by -H).2. Homocoupling of aryl halide.3. β-Hydride Elimination (alkene formation).1. Use a higher concentration, or ensure the base is sufficiently dry if using anhydrous conditions.2. This suggests issues with the transmetalation step. Try a different ligand (e.g., switch from SPhos to XPhos) or a different solvent.3. The reductive elimination is too slow. Use a bulkier, more electron-rich ligand (e.g., XPhos, RuPhos).
Reaction Stalls Catalyst decomposition.Add a second small portion of the catalyst (0.5-1.0 mol%) to the reaction mixture under an inert atmosphere.

References

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). YouTube. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Semantic Scholar. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Europe PMC. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PubMed Central (PMC). Available at: [Link]

  • B-Alkyl Suzuki Couplings. Macmillan Group, Princeton University. Available at: [Link]

  • The Suzuki Reaction. Myers Group, Harvard University. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Suzuki cross-coupling reaction. YouTube. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. Available at: [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. HAL Open Science. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. Available at: [Link]

  • Palladium catalyzed couplings. Chemistry LibreTexts. Available at: [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central (PMC). Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to the Synthesis of Methoxy-Substituted Compounds Using Boronic Acids

For Researchers, Scientists, and Drug Development Professionals Abstract Methoxy-substituted organic compounds are pivotal scaffolds in medicinal chemistry and materials science. This guide provides an in-depth explorati...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxy-substituted organic compounds are pivotal scaffolds in medicinal chemistry and materials science. This guide provides an in-depth exploration of their synthesis utilizing boronic acids, with a primary focus on the palladium-catalyzed Suzuki-Miyaura C-O coupling reaction. We delve into the mechanistic underpinnings, offer detailed experimental protocols, present a comparative analysis of reaction parameters, and provide troubleshooting strategies to empower researchers in this synthetic domain. The protocols and insights herein are designed to be self-validating, ensuring both reproducibility and a deep understanding of the chemical transformations involved.

Introduction: The Significance of Methoxy Moieties and the Rise of Boronic Acid Chemistry

The methoxy group (–OCH₃) is a ubiquitous functional group in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, solubility, and binding affinity to biological targets. Traditionally, the synthesis of aryl ethers has relied on methods like the Williamson ether synthesis, which often require harsh conditions and exhibit limited functional group tolerance.

The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the formation of carbon-heteroatom bonds. Among these, the use of boronic acids as coupling partners has gained prominence due to their stability, low toxicity, and broad commercial availability.[1][2] While the Suzuki-Miyaura reaction is renowned for C-C bond formation, its application in C-O coupling provides a powerful and versatile method for the synthesis of methoxy-substituted compounds.[3][4] This guide will primarily focus on palladium-catalyzed methodologies, while also acknowledging complementary copper-catalyzed approaches like the Chan-Lam coupling.[5][6]

Mechanistic Insights: The Palladium-Catalyzed Suzuki-Miyaura C-O Coupling

A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting unforeseen outcomes. The catalytic cycle of the Suzuki-Miyaura C-O coupling reaction is generally accepted to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]

  • Oxidative Addition: The catalytic cycle commences with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in a palladium(II) intermediate. The reactivity of the aryl halide typically follows the trend I > Br > OTf >> Cl, necessitating more active catalyst systems for less reactive halides.[3]

  • Transmetalation: This crucial step involves the transfer of the organic group from the boron atom to the palladium center. For C-O coupling, this step is more nuanced. While direct transmetalation with an alcohol is challenging, the reaction is believed to proceed via an intermediate formed between the palladium(II) complex and an alkoxide (e.g., methoxide). The base plays a critical role in generating the nucleophilic alkoxide and facilitating the formation of a boronate complex, which enhances the transfer of the aryl group.[10]

  • Reductive Elimination: The final step in the catalytic cycle is the reductive elimination from the palladium(II) intermediate, which forms the desired C-O bond of the methoxy-substituted product and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[7]

Suzuki_Miyaura_CO_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Ar-Pd(II)-X(L2) Ar-Pd(II)(L₂)X Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OMe(L2) Ar-Pd(II)(L₂)OMe Ar-Pd(II)-X(L2)->Ar-Pd(II)-OMe(L2) Transmetalation (MeO⁻, Boronic Acid) Ar-OMe Ar-OMe (Product) Ar-Pd(II)-OMe(L2)->Ar-OMe Reductive Elimination Ar-X_input Aryl Halide (Ar-X) Ar-X_input->Ar-Pd(II)-X(L2) MeO_input Methoxide (MeO⁻) from MeOH + Base MeO_input->Ar-Pd(II)-OMe(L2) Boronic_Acid_input Boronic Acid R-B(OH)₂ Boronic_Acid_input->Ar-Pd(II)-OMe(L2)

Figure 1. Simplified catalytic cycle for the Suzuki-Miyaura C-O coupling.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed protocol for a representative synthesis of a methoxy-substituted biaryl compound.

General Considerations and Reagent Preparation
  • Safety First: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • Reagent Quality: Use high-purity, anhydrous solvents and reagents for optimal results. Aryl halides, boronic acids, and the palladium catalyst should be of the highest available purity.

  • Inert Atmosphere: While many modern catalyst systems are air-stable, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent catalyst deactivation and side reactions, especially when using palladium(0) sources.[7] Degassing the solvent prior to use is a crucial step.

Protocol: Synthesis of 4-Methoxybiphenyl

This protocol details the synthesis of 4-methoxybiphenyl from 4-bromobiphenyl and methoxyboronic acid.

Materials:

  • 4-Bromobiphenyl (1.0 mmol, 233 mg)

  • Methoxyboronic acid (1.2 mmol, 91 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Vessel Preparation: To a clean, dry reaction vessel equipped with a magnetic stir bar, add 4-bromobiphenyl, methoxyboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Reaction: Place the vessel in a preheated heating mantle set to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Weigh Reagents: Aryl Halide, Boronic Acid, Catalyst, Ligand, Base B Assemble Glassware (Inert Atmosphere) A->B C Add Anhydrous Solvent B->C D Degas Reaction Mixture C->D E Heat and Stir D->E F Monitor Progress (TLC/GC-MS) E->F G Cool and Quench F->G H Liquid-Liquid Extraction G->H I Dry and Concentrate H->I J Column Chromatography I->J K Characterize Product (NMR, MS) J->K

Figure 2. General experimental workflow for Suzuki-Miyaura C-O coupling.

Key Reaction Parameters and Optimization

The success of the synthesis of methoxy-substituted compounds via Suzuki-Miyaura coupling is highly dependent on the careful selection of several key parameters.

ParameterOptionsConsiderations and Insights
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf)Pd(II) pre-catalysts like Pd(OAc)₂ are often air-stable and are reduced in situ to the active Pd(0) species.[11] Pd(0) sources like Pd(PPh₃)₄ can be used directly but are more sensitive to air.
Ligand Phosphines (e.g., PPh₃, PCy₃, Buchwald ligands), N-heterocyclic carbenes (NHCs)The choice of ligand is critical and influences catalyst stability, activity, and substrate scope.[12] Bulky, electron-rich phosphines are often effective for coupling less reactive aryl chlorides.[10]
Base Carbonates (K₂CO₃, Cs₂CO₃), Phosphates (K₃PO₄), Hydroxides (NaOH, KOH), Alkoxides (NaOtBu)The base is crucial for activating the boronic acid and facilitating transmetalation.[10] The strength and solubility of the base can significantly impact the reaction rate and yield. The presence of water can sometimes be beneficial.[13]
Solvent Toluene, Dioxane, THF, DMF, AcetonitrileThe solvent choice affects the solubility of the reagents and the stability of the catalytic species. Aprotic polar solvents are commonly used. Aqueous solvent mixtures can also be effective.[11]
Leaving Group (on Aryl Partner) I, Br, OTf, ClThe reactivity of the aryl partner is largely dictated by the leaving group, with iodides being the most reactive and chlorides the least.[3]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Use a fresh batch of catalyst and ensure an inert atmosphere.- Screen different bases of varying strengths.- Increase the reaction temperature.
Formation of Homocoupled Byproducts - Presence of oxygen- Use of a Pd(II) source without complete reduction- Thoroughly degas the reaction mixture.[7] - Ensure complete reduction of the Pd(II) pre-catalyst.
Protodeboronation of Boronic Acid - Presence of water or protic impurities- Use anhydrous solvents and reagents.[13]
Hydrolysis of Aryl Halide - Presence of strong nucleophiles (e.g., hydroxide) and high temperatures- Use a weaker base or lower the reaction temperature.

Alternative Methodologies: The Chan-Lam C-O Coupling

While palladium catalysis is highly effective, the copper-catalyzed Chan-Lam coupling presents a valuable alternative for the formation of C-O bonds using boronic acids.[5][6] This reaction is often performed under milder conditions, sometimes even at room temperature and open to the air.[6] The Chan-Lam coupling typically employs a copper(II) salt, such as Cu(OAc)₂, and a base.[14][15][16][17]

Conclusion

The synthesis of methoxy-substituted compounds using boronic acids, particularly through the Suzuki-Miyaura C-O coupling, is a robust and versatile methodology. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently access a wide range of valuable methoxy-containing molecules. This guide provides a solid foundation for both novice and experienced chemists to successfully implement and optimize these powerful synthetic transformations in their research and development endeavors.

References

  • Myers, A. The Suzuki Reaction - Chem 115. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • ResearchGate. Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Request PDF. Available at: [Link]

  • Catalysis Consulting. Case Study: Knowledge Based Problem Solving. Available at: [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link]

  • ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry. Available at: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

  • NIH. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Wikipedia. Diazonium compound. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • MDPI. Recent Advances in the Synthesis of Borinic Acid Derivatives. Available at: [Link]

  • NIH. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC. Available at: [Link]

  • Organic Chemistry Portal. Chan-Lam Coupling. Available at: [Link]

  • ResearchGate. Boronic acid scope in copper-catalyzed C-O coupling of N-methoxy amides... | Download Scientific Diagram. Available at: [Link]

  • Nature. Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent. Available at: [Link]

  • ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Available at: [Link]

  • NIH. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. Available at: [Link]

  • Royal Society of Chemistry. Chapter 7: Chan–Lam Coupling Reaction: Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. Available at: [Link]

  • Bentham Open Archives. Linear Triphosphines as Ligands for Metal Complexes Immobilization in Ionic Liquids: Palladium-Catalyzed Methoxylation of Alkynes. Available at: [Link]

  • ChemistryViews. Methoxylation of Aryl Bromides. Available at: [Link]

  • Springer. Synthetic applications and methodology development of Chan–Lam coupling: a review. Available at: [Link]

  • ResearchGate. (PDF) Stereospecific Conversion of Boronic Esters into Enones using Methoxyallene: Application in the Total Synthesis of 10‐Deoxymethynolide. Available at: [Link]

  • YouTube. Buchwald-Hartwig coupling. Available at: [Link]

  • Royal Society of Chemistry. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. Available at: [Link]

  • MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Available at: [Link]

  • Royal Society of Chemistry. The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions. Green Chemistry. Available at: [Link]

  • eScholarship. Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n. Available at: [Link]

  • MDPI. Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Organic Chemistry Portal. Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. Available at: [Link]

  • ACS Publications. Palladium-Catalyzed Carbonylative Cross-Coupling Reaction of Arylboronic Acids with Aryl Electrophiles: Synthesis of Biaryl Ketones | The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. Chan–Lam coupling. Available at: [Link]

  • PubMed Central. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Available at: [Link]

  • ResearchGate. Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Available at: [Link]

Sources

Method

Application Note: Cross-Coupling of (4-Methoxybutyl)boronic Acid with Aryl Halides

- Suzuki-Miyaura Cross-Coupling Executive Summary & Strategic Rationale The incorporation of aliphatic chains into aromatic scaffolds is a critical transformation in medicinal chemistry, often used to modulate lipophilic...

Author: BenchChem Technical Support Team. Date: February 2026


-

Suzuki-Miyaura Cross-Coupling

Executive Summary & Strategic Rationale

The incorporation of aliphatic chains into aromatic scaffolds is a critical transformation in medicinal chemistry, often used to modulate lipophilicity (


) and metabolic stability. (4-Methoxybutyl)boronic acid represents a valuable 

-linker building block, yet it presents distinct challenges compared to traditional arylboronic acids.

The Core Challenge: Alkylboronic acids are prone to protodeboronation and


-hydride elimination . Unlike aryl-aryl couplings, the transmetallation of an alkyl group to the palladium center is energetically demanding and slow. Furthermore, the resulting alkyl-palladium intermediate is susceptible to isomerization or elimination before reductive elimination can occur.

The Solution: This protocol utilizes Buchwald Precatalysts (Gen 3/4) with bulky, electron-rich biarylphosphine ligands (RuPhos or SPhos). These ligands facilitate oxidative addition and, crucially, accelerate the reductive elimination step, outcompeting the deleterious


-hydride elimination pathway.

Mechanistic Insight & Causality

To troubleshoot failures, one must understand the cycle. The diagram below illustrates the specific bottlenecks for (4-Methoxybutyl)boronic acid.

Figure 1: Catalytic Cycle and Failure Modes

SuzukiCycle PreCat Pd-Precatalyst (RuPhos-Pd-G4) Pd0 Active Species [L-Pd(0)] PreCat->Pd0 Activation OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd0->OxAdd + Ar-X BaseStep Base Activation [L-Pd(II)-Ar-OH/OR] OxAdd->BaseStep + Base TransMet Transmetallation (Rate Limiting for Alkyls) BaseStep->TransMet + Boronate RedElim Reductive Elimination Product Release TransMet->RedElim Fast with RuPhos BetaElim FAILURE MODE: Beta-Hydride Elimination TransMet->BetaElim If Ligand is small/slow RedElim->Pd0 Regeneration ProtoDe FAILURE MODE: Protodeboronation ArX Aryl Halide (Ar-X) Boronic (4-Methoxybutyl)B(OH)2 Boronic->ProtoDe High Temp / No Catalyst

Caption: The catalytic cycle highlighting the critical transmetallation bottleneck and the risk of


-hydride elimination if the ligand does not promote rapid reductive elimination.

Experimental Protocols

Protocol A: The "Gold Standard" (RuPhos-Pd-G4)

Recommended for: Chlorides, Bromides, and electron-rich aryl halides.

Reagents & Stoichiometry:

  • Aryl Halide (1.0 equiv): 1.0 mmol

  • (4-Methoxybutyl)boronic acid (1.5 equiv): 1.5 mmol (Excess is required to account for protodeboronation).

  • Catalyst: RuPhos-Pd-G4 (2 mol%) or RuPhos-Pd-G3.

  • Base:

    
     (3.0 equiv).
    
  • Solvent: Toluene : Water (3:1 ratio) [0.2 M].

Step-by-Step Methodology:

  • Vessel Preparation: Use a reaction vial with a crimp cap or a microwave vial. A stir bar is essential.

  • Solids Addition: Weigh the Aryl Halide, Boronic Acid, Base (

    
    ), and Catalyst (RuPhos-Pd-G4) into the vial in air.
    
    • Note: RuPhos-Pd-G4 is air-stable, allowing for benchtop weighing.

  • Solvent Addition: Add Toluene and Water.

    • Why Water? Alkylboronic acids often exist as boroxine trimers (anhydrides). Water is strictly required to hydrolyze the trimer back to the reactive monomeric boronic acid species [1].

  • Degassing (Critical): Seal the vial. Sparging with Argon or Nitrogen for 5-10 minutes is mandatory.

    • Reasoning: Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligand, killing the catalyst.

  • Reaction: Heat to 80°C for 4–16 hours with vigorous stirring (>800 rpm).

    • Visual Check: The reaction should turn from a suspension to a biphasic mixture. A black precipitate (Pd black) indicates catalyst decomposition; the solution should ideally remain dark brown/orange.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine. Dry over

    
    .
    
Protocol B: The "Challenging Substrate" (SPhos-Pd-G2)

Recommended for: Sterically hindered aryl halides or when RuPhos fails.

Modifications:

  • Catalyst: SPhos-Pd-G2 (2-5 mol%).

  • Base:

    
     (3.0 equiv).[1]
    
  • Solvent: 1,4-Dioxane : Water (4:1).

  • Temperature: 100°C.

Why SPhos? SPhos is exceptionally efficient at coupling alkylboronic acids due to its ability to stabilize the oxidative addition complex and facilitate the coupling of


 centers [2].

Optimization & Data Analysis

If Protocol A yields <50%, perform the following screen. Do not randomly change variables; follow this logic matrix.

Table 1: Troubleshooting Logic Matrix
ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or Oxidative Addition failure.Switch to XPhos-Pd-G4 . Increase temp to 100°C. Ensure inert atmosphere.
Protodeboronation (Product is Ar-H)Boronic acid instability.Slow addition of boronic acid (syringe pump). Lower Temp to 60°C. Increase boronic acid to 2.0 equiv.

-Elimination
(Alkene byproduct)
Reductive elimination is too slow.Switch to RuPhos (specifically designed to speed up reductive elimination).
Homocoupling (Ar-Ar) Oxygen leak or low boronic acid activity.Re-degas solvents. Check boronic acid quality (NMR).
Workflow Visualization

Workflow Start Start Setup Weigh Solids (Air Stable) Start->Setup Solvent Add Toluene/H2O (Biphasic) Setup->Solvent Degas Sparge Argon (10 mins) Solvent->Degas Heat Heat 80°C (Overnight) Degas->Heat QC LCMS Check Heat->QC

Caption: Operational workflow for Protocol A. Note the critical degassing step before heating.[1][2][3][4][5][6][7]

Quality Control & Validation

To ensure the protocol is self-validating:

  • Reagent QC: Check the (4-Methoxybutyl)boronic acid by 1H NMR in DMSO-d6 .

    • Expectation: You should see the methoxy singlet (~3.2 ppm) and the

      
       adjacent to boron (~0.6-0.8 ppm, broad). If the peaks are sharp and shifted, it may be the boroxine. Add a drop of 
      
      
      
      to the NMR tube to shift equilibrium to the acid.
  • In-Process Control: Monitor by LCMS.

    • Warning: The boronic acid itself is often not visible by UV. Monitor the consumption of the Aryl Halide.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Milner, P. J., et al. (2017). Pd-Catalyzed Cross-Coupling of Secondary Alkylboron Nucleophiles. Journal of the American Chemical Society, 139(15), 5300–5303. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. (Referencing ligand design principles applicable to C-C coupling). [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Sources

Application

Application Note: Scale-Up Synthesis Using (4-Methoxybutyl)boronic Acid

Executive Summary This guide details the process engineering and scale-up considerations for employing (4-Methoxybutyl)boronic acid (CAS: 149557-63-7) in Suzuki-Miyaura cross-coupling reactions. While alkyl boronic acids...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the process engineering and scale-up considerations for employing (4-Methoxybutyl)boronic acid (CAS: 149557-63-7) in Suzuki-Miyaura cross-coupling reactions. While alkyl boronic acids offer a "greener" and less genotoxic alternative to alkyl halides (e.g., 1-bromo-4-methoxybutane), they present unique challenges in stoichiometry control and catalytic stability.

Key Technical Advantages:

  • Safety: Avoids the use of alkylating agents classified as Potential Genotoxic Impurities (PGIs).

  • Selectivity: Boronic acids tolerate functional groups (esters, nitriles) incompatible with Grignard or organolithium reagents.

Primary Challenges:

  • 
    -Hydride Elimination:  The primary alkyl chain is highly susceptible to isomerization and alkene formation.
    
  • Stoichiometric Drift: Rapid equilibrium between the free acid and boroxine trimer complicates precise molar charging.

Critical Material Attributes (CMA) & Handling

The Boroxine Equilibrium

Unlike aryl boronic acids, (4-Methoxybutyl)boronic acid exists in a dynamic equilibrium with its cyclic trimer (boroxine). This dehydration is reversible but impacts the "effective" molecular weight during weighing.

Impact: Charging based on the theoretical MW of the monomer (131.97 g/mol ) often leads to under-dosing, as the material may exist partially as the trimer (MW ~359.8 g/mol ).

Recommendation:

  • Quantitative Analysis: Perform a qNMR (Quantitative NMR) using an internal standard (e.g., maleic acid) or a Karl Fischer titration to determine water content and monomer/trimer ratio before batch calculations.

  • Storage: Store at 2–8°C under argon. Alkyl boronic acids are prone to slow aerobic oxidation to the corresponding alcohol (4-methoxybutanol).

Boroxine_Equilibrium Monomer 3 x Monomer (4-Methoxybutyl)boronic acid (Hydrophilic) Boroxine Boroxine Trimer (Anhydride form) (Lipophilic) Monomer->Boroxine - 3 H2O (Dehydration) Boroxine->Monomer + 3 H2O (Hydrolysis) Water 3 x H2O

Figure 1: The dehydration equilibrium. Scale-up batches must account for the variable water content to ensure correct stoichiometry.

Reaction Engineering: Suppressing Side Pathways

The -Hydride Elimination Challenge

In alkyl-alkyl or alkyl-aryl couplings, the oxidative addition of the aryl halide to Pd(0) is followed by transmetalation. The resulting Alkyl-Pd-Aryl intermediate is prone to


-hydride elimination, releasing an alkene (4-methoxy-1-butene) and reducing the yield.

Mechanistic Control Strategy:

  • Ligand Selection: Use bulky, electron-rich phosphines. RuPhos or PCy3 (Tricyclohexylphosphine) are gold standards. They increase the rate of Reductive Elimination (the desired path) relative to

    
    -Hydride Elimination.
    
  • Base Selection: Use K3PO4 or K2CO3 . Avoid strong alkoxides (e.g., NaOtBu), which can promote elimination.

Solvent Systems

A biphasic system (Toluene/Water or THF/Water) is critical.

  • Role of Water: Water is required to hydrolyze the boroxine back to the reactive boronate species (boronate "ate" complex).

  • Ratio: A 4:1 or 10:1 Organic:Water ratio is typical.

Catalytic_Cycle Pd0 Pd(0)-Ligand (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-Cl TransMet Transmetalation (Ar-Pd-Alkyl) OxAdd->TransMet + Boronate RedElim Reductive Elimination (Product Formation) TransMet->RedElim Fast with Bulky Ligands BetaElim β-Hydride Elimination (FAILURE MODE: Alkene) TransMet->BetaElim Slow with Bulky Ligands RedElim->Pd0 BetaElim->Pd0 Catalyst Dead End

Figure 2: Kinetic competition between product formation (Blue) and alkene side-product (Red). Ligand bulk is the primary control lever.

Scale-Up Protocol: Case Study

Target: Coupling of 2-chloropyrimidine (1.0 equiv) with (4-Methoxybutyl)boronic acid.

Reagent Table
ReagentEquivRoleCritical Parameter
Heteroaryl Chloride1.0Limiting ReagentPurity >98%
(4-Methoxybutyl)boronic acid 1.3 - 1.5 NucleophileAdjust for Boroxine content
Pd(OAc)20.01 - 0.03Pre-catalystMetal source
RuPhos or PCy30.02 - 0.06LigandL:Pd ratio 2:1 essential
K3PO4 (tribasic)3.0BaseGrind to fine powder if solid
Toluene/Water (10:1)10 VolSolventDegassed thoroughly
Step-by-Step Procedure (100g Scale Basis)
  • Inerting: Charge the reactor with Toluene and Water. Sparge with Nitrogen for 30 minutes. Oxygen inhibits the catalyst and oxidizes the boronic acid.

  • Catalyst Formation: Add Pd(OAc)2 and Ligand.[1] Stir at 20°C for 30 mins to form the active catalytic species (color change often observed).

  • Reactant Charging: Add the Aryl Chloride and K3PO4.

  • Boronic Acid Addition: Add (4-Methoxybutyl)boronic acid last.

    • Note: If the reaction is exothermic, add the boronic acid as a solution in Toluene over 1 hour.

  • Reaction: Heat to 80–90°C .

    • Monitoring: HPLC sampling every 2 hours. Look for the disappearance of Aryl Chloride.

    • Common Issue: If reaction stalls at 80% conversion, add a second charge of Boronic Acid (0.2 equiv) dissolved in degassed solvent.

  • Work-up: Cool to 20°C. Separate phases.

    • Aqueous Cut: Back-extract the aqueous layer with Toluene (2 vol).

    • Organic Wash: Wash combined organics with 10% brine.

Process Safety & Impurity Control

Palladium Removal (The "Heavy Metal" Issue)

Alkyl-Suzuki couplings often result in colloidal Pd formation. For pharmaceutical applications (Limit < 10 ppm), simple filtration is insufficient.

Proven Scavenging Protocol:

  • Thiol-Silica: Add SiliaMetS® Thiol or QuadraPure™ TU (50 wt% relative to Pd mass) to the organic stream at 50°C. Stir for 4 hours.

  • Activated Carbon: Alternatively, use Darco KB-B (10 wt% of batch) at 50°C.

  • Filtration: Filter through a Celite pad or a 0.45-micron inline filter to remove the scavenger-Pd complex.

Genotoxicity Assessment
  • The Advantage: (4-Methoxybutyl)boronic acid is not structurally alerted as a mutagen, unlike 1-bromo-4-methoxybutane (an alkylating agent).

  • The Risk: Ensure the starting material for the boronic acid (likely the Grignard or halide precursor) is fully purged (< ppm levels) during the boronic acid manufacturing process.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield / High Alkene

-Hydride Elimination
Switch to bulkier ligand (RuPhos). Lower temperature slightly (70°C).
Stalled Reaction Catalyst Deactivation (Oxidation)Re-sparge solvents. Ensure system is under positive N2 pressure.
Homocoupling (Ar-Ar) Oxidative couplingReduce O2 ingress. Add boronic acid slowly (semi-batch).
Precipitation Boroxine insolubilityIncrease water content in the solvent mixture (move from 10:1 to 4:1).

References

  • Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001).[1] "Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens." Journal of the American Chemical Society, 123(41), 10099–10100. Link

  • Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 35(6), 441–456. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link

  • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • PubChem. "(4-Methoxyphenyl)boronic acid Safety Data." (Used as proxy for general boronic acid handling). Link

Sources

Method

Application Note: High-Efficiency Suzuki-Miyaura Coupling of Alkylboronic Acids

Executive Summary: Escaping "Flatland" In modern drug discovery, increasing the fraction of sp³-hybridized carbons ( ) correlates with improved clinical success rates by enhancing solubility and target selectivity. While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping "Flatland"

In modern drug discovery, increasing the fraction of sp³-hybridized carbons (


) correlates with improved clinical success rates by enhancing solubility and target selectivity. While Suzuki-Miyaura coupling is the industry standard for biaryl (sp²-sp²) synthesis, the coupling of alkylboronic acids  (sp³-sp²) remains a "problem child" in medicinal chemistry.

This guide provides a validated technical framework for overcoming the two primary failure modes of alkyl-Suzuki coupling:


-hydride elimination  and protodeboronation . We present two distinct, field-proven protocols: the Fu Method  (for challenging secondary alkyls) and the Molander Method  (for air-stable trifluoroborates).

Mechanistic Deep Dive: The "Beta-Hydride Trap"

Standard palladium catalysts (e.g.,


) fail in alkyl coupling because the reaction rates are mismatched. In a successful cycle, Reductive Elimination  must be faster than 

-Hydride Elimination
.
The Kinetic Mismatch
  • Transmetallation: Alkylboronic acids are less nucleophilic than arylboronic acids, making transmetallation slow.

  • 
    -Hydride Elimination:  Once the alkyl group is on the Palladium(II) center, if the ligand is not sufficiently bulky or electron-rich, the metal centers will rapidly abstract a 
    
    
    
    -hydrogen, ejecting an alkene and killing the catalytic cycle (isomerization).
  • Protodeboronation: Under the basic conditions required for Suzuki coupling, alkylboronic acids often decompose to alkanes before they can transmetallate.

Visualizing the Competition

The following diagram illustrates the catalytic cycle and the specific "trapdoors" (in red) that must be avoided.

SuzukiAlkyl Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Ar Pd(II)-Ar-X Intermediate OxAdd->PdII_Ar TransMet Transmetallation (R-B species) PdII_Ar->TransMet PdII_Dialkyl Pd(II)-Ar-R (Critical Intermediate) TransMet->PdII_Dialkyl Slow Step Protodeb Protodeboronation (Reagent Decomposition) TransMet->Protodeb Competes with Transmetallation RedElim Reductive Elimination (Product Release) PdII_Dialkyl->RedElim Desired Path (Requires Bulky Ligand) BetaElim β-Hydride Elimination (FAILURE MODE) PdII_Dialkyl->BetaElim Fast without optimization RedElim->Pd0

Figure 1: The Catalytic Cycle of Alkyl-Suzuki Coupling. Note the competition between the Product Pathway (Green) and the


-Hydride Elimination Pathway (Red).

Critical Parameters & Reagent Selection

Ligand Architecture

To win the kinetic race against


-hydride elimination, the ligand must be electron-rich  (to facilitate oxidative addition) and sterically bulky  (to accelerate reductive elimination).
LigandTypeApplication

AlkylphosphineThe "Fu" Standard. Excellent for unactivated alkyl halides and boronic acids.
RuPhos Buchwald BiarylThe "Molander" Standard. Ideal for alkyltrifluoroborates and secondary alkyls.

AlkylphosphineGood general purpose, but often less active than

for difficult substrates.
dppf BidentateEffective specifically for primary alkyl-9-BBN couplings (prevents isomerization).
Boron Source Hierarchy

Pure alkylboronic acids are often hygroscopic and prone to anhydride formation (boroxines), making stoichiometry difficult.

  • Potassium Alkyltrifluoroborates (

    
    ): Recommended. Air-stable, crystalline solids. They hydrolyze slowly in situ to release the active boronic acid, minimizing protodeboronation.
    
  • 9-BBN Adducts: Generated in situ from alkenes. Highly reactive but air-sensitive.

  • Boronic Esters (Pinacol): Stable but often require harsh hydrolysis or specific activation to transmetallate.

  • Boronic Acids: Use only if fresh. Often require excess (1.5–2.0 equiv) to account for decomposition.

Experimental Protocols

Protocol A: The "Fu Conditions" (Direct Alkylboronic Acid Coupling)

Best for: Coupling unactivated alkyl bromides/iodides with boronic acids, or aryl halides with primary alkylboronic acids.

Mechanism of Action: The bulky


 ligand creates a crowded metal center that energetically disfavors the transition state for 

-hydride elimination.

Materials:

  • 
     or 
    
    
    
  • Ligand:

    
     (Note: Pyrophoric; handle in glovebox or use 
    
    
    
    salt)
  • Base:

    
     (for alkyl halides) or 
    
    
    
    (for aryl halides)
  • Solvent:

    
    -Amyl alcohol or Toluene
    

Step-by-Step Workflow:

  • Catalyst Pre-formation: In a glovebox or under Argon, charge a reaction vial with

    
     (0.05 equiv) and 
    
    
    
    (0.10 equiv). Tip: If using the air-stable
    
    
    salt of the ligand, add an extra equivalent of base to deprotonate it.
  • Substrate Addition: Add the Aryl Halide (1.0 equiv) and Alkylboronic Acid (1.5 equiv).

  • Base & Solvent: Add

    
     (3.0 equiv). Add anhydrous Toluene (0.2 M concentration relative to halide).
    
  • Reaction: Seal the vial with a PTFE-lined cap. Remove from glovebox. Stir vigorously at 100°C for 12–24 hours.

    • Note: Water content is critical. While trace water helps boronic acid activation, too much promotes protodeboronation. Anhydrous solvents with

      
       (which is hygroscopic) usually provide the trace water needed.
      
  • Workup: Cool to RT. Filter through a pad of silica/Celite with EtOAc. Concentrate and purify via flash chromatography.

Protocol B: The "Molander Conditions" (Alkyltrifluoroborates)

Best for: High-throughput chemistry, secondary alkyl groups, and air-sensitive substrates.

Mechanism of Action: The


 salt acts as a "slow-release capsule." The equilibrium between the inactive trifluoroborate and the active boronic acid keeps the concentration of the free acid low, suppressing side reactions.

Materials:

  • Catalyst:

    
     (0.05 equiv)
    
  • Ligand: RuPhos (0.10 equiv) (Specific for secondary alkyls) or XPhos .

  • Base:

    
     (3.0 equiv)
    
  • Solvent: Toluene/Water (3:1 ratio)

Step-by-Step Workflow:

  • Charge Solids: To a reaction vial equipped with a stir bar, add Potassium Alkyltrifluoroborate (1.5 equiv), Aryl Chloride/Bromide (1.0 equiv),

    
     (3.0 equiv), 
    
    
    
    (5 mol%), and RuPhos (10 mol%).
    • Advantage:[1][2][3][4][5][6] All these reagents are air-stable solids. You can weigh them on a benchtop, though purging with inert gas afterwards is recommended.

  • Solvent Addition: Evacuate and backfill with Argon (x3). Add Toluene and Water (degassed). The biphasic system is crucial for the hydrolysis of the trifluoroborate.

  • Reaction: Heat to 80°C–100°C for 12–18 hours with vigorous stirring (emulsion formation is good).

  • Monitoring: Check LCMS. If the aryl halide is consumed but product is low, check for the "reduced" aryl product (Ar-H), which indicates protodeboronation dominance.

  • Workup: Separate layers. Extract aqueous layer with DCM. The trifluoroborate salts are inorganic and stay in the water/solid phase.

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
Isomerized Product (e.g., iso-propyl becomes n-propyl)

-Hydride Elimination occurred followed by re-insertion.
Switch to a bulkier ligand (e.g., from

to RuPhos or CataCXium A ). Lower reaction temperature.
Aryl-H (Reduction) Protodeboronation of the aryl-Pd species or failed transmetallation.Use anhydrous conditions (Fu method). If using Molander method, reduce water ratio. Increase catalyst loading.
Homocoupling (Ar-Ar) Oxidative coupling of boronic acid.Degas solvents more thoroughly (

promotes homocoupling). Switch to Trifluoroborates (suppresses homocoupling).
No Reaction Catalyst poisoning or inactive Boron species.Ensure base strength is sufficient to activate the Boron. For Trifluoroborates, ensure water is present for hydrolysis.

References

  • Discovery of Bulky Phosphines for Alkyl Coupling (The "Fu" Method)

    • Littke, A. F.; Dai, C.; Fu, G. C. J. Am. Chem. Soc.[7]2000 , 122, 4020–4028.

    • [Link]

  • Development of Alkyltrifluoroborates (The "Molander" Method)

    • Molander, G. A.; Canturk, B. Angew. Chem. Int. Ed.2009, 48, 9240–9261.
    • [Link]

  • Mechanistic Studies on Transmetall

    
    -Elimination: 
    
    • Lennox, A. J. J.; Lloyd-Jones, G. C. Angew.[1][3] Chem. Int. Ed.2013 , 52, 7362–7370.

    • [Link]

  • Protodeboronation Mechanisms

    • Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. J. Am. Chem. Soc.2017, 139, 13156–13165.
    • [Link]

Sources

Application

Optimizing C(sp³)-C(sp²) Cross-Coupling of (4-Methoxybutyl)boronic Acid: A Ligand-Centric Approach

Introduction: The Challenge and Opportunity of Alkylboronic Acid Coupling The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Opportunity of Alkylboronic Acid Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds.[1] While the coupling of aryl and vinyl boronic acids is well-established, the use of alkylboronic acids, particularly primary alkylboronic acids like (4-Methoxybutyl)boronic acid, presents a unique set of challenges. These substrates are often hampered by slower rates of transmetalation and a propensity for deleterious side reactions, most notably β-hydride elimination.[2] However, the successful incorporation of alkyl chains onto aromatic and heteroaromatic scaffolds is of paramount importance in medicinal chemistry and materials science, often imparting desirable lipophilicity, conformational flexibility, and metabolic stability to molecules.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the critical role of ligand selection in overcoming the hurdles associated with the cross-coupling of (4-Methoxybutyl)boronic acid. We will delve into the mechanistic underpinnings of ligand effects, present a comparative analysis of prominent ligand classes, and provide detailed, field-proven protocols to empower the successful application of this valuable synthetic transformation.

Mechanistic Insights: The Ligand's Decisive Role in the Catalytic Cycle

The efficacy of a palladium-catalyzed Suzuki-Miyaura coupling is intrinsically linked to the properties of the ancillary ligand coordinating to the palladium center. The ligand's steric and electronic characteristics directly influence the rates and efficiencies of the three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oa Oxidative Addition pd0->oa R¹-X pd2_complex R¹-Pd(II)L_n-X oa->pd2_complex tm Transmetalation pd2_complex->tm [R²-B(OR)₂]⁻ pd2_intermediate R¹-Pd(II)L_n-R² tm->pd2_intermediate re Reductive Elimination pd2_intermediate->re re->pd0 Regeneration product R¹-R² re->product

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

For primary alkylboronic acids such as (4-Methoxybutyl)boronic acid, the transmetalation step is often rate-limiting. Furthermore, the alkylpalladium(II) intermediate formed after transmetalation can undergo β-hydride elimination, leading to the formation of an alkene byproduct and regeneration of a palladium hydride species, which can catalytically consume the aryl halide starting material.[2]

The strategic selection of ligands can effectively mitigate these challenges:

  • Bulky, Electron-Rich Ligands: These ligands, such as the Buchwald biaryl phosphines (e.g., SPhos, XPhos, RuPhos) and sterically demanding trialkylphosphines (e.g., P(t-Bu)₃), are highly effective.[5] Their large steric bulk promotes the formation of monoligated palladium(0) species, which are highly reactive in the oxidative addition step.[6] Crucially, this steric hindrance also accelerates the rate of reductive elimination, favoring the formation of the desired C-C bond over the competing β-hydride elimination pathway.[7] The electron-donating nature of these ligands increases the electron density on the palladium center, which also facilitates oxidative addition.[8]

  • N-Heterocyclic Carbenes (NHCs): NHCs are another class of highly effective ligands for challenging cross-coupling reactions.[9] They are strong σ-donors, even more so than many phosphine ligands, which enhances the reactivity of the palladium catalyst. Their steric bulk can be readily tuned to optimize reaction outcomes.[10]

Ligand Selection Guide for (4-Methoxybutyl)boronic Acid Cross-Coupling

The choice of ligand is paramount for achieving high yields and minimizing side products. Below is a comparative overview of commonly employed ligands for C(sp³)-C(sp²) Suzuki-Miyaura couplings, with specific considerations for a primary alkylboronic acid like (4-Methoxybutyl)boronic acid.

Ligand ClassSpecific ExamplesKey Characteristics & Application Notes
Buchwald Biaryl Phosphines SPhos, XPhos, RuPhosGeneral Workhorses: Highly versatile and effective for a broad range of aryl and heteroaryl halides. Their steric bulk is crucial for suppressing β-hydride elimination. SPhos and XPhos are often excellent starting points for optimization. RuPhos can be particularly effective for couplings involving heteroaromatic partners.[11]
Sterically Hindered Trialkylphosphines P(t-Bu)₃, PCy₃High Electron-Donating Ability: These ligands are strongly electron-donating and sterically demanding, promoting fast oxidative addition and reductive elimination. P(t-Bu)₃ is particularly effective for coupling with less reactive aryl chlorides.[9]
N-Heterocyclic Carbenes (NHCs) IPr, SIPr, IMesStrong σ-Donors: Offer high catalytic activity and stability. The steric environment around the carbene carbon can be finely tuned. Often used with palladium precatalysts like PEPPSI-IPr.[12]

Note: The presence of the ether functionality in (4-Methoxybutyl)boronic acid is generally well-tolerated in Suzuki-Miyaura couplings and is not expected to necessitate a radical departure from the ligand classes outlined above.

Experimental Protocols

The following protocols are provided as a robust starting point for the cross-coupling of (4-Methoxybutyl)boronic acid with aryl bromides. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: General Procedure for Ligand Screening

This protocol outlines a systematic approach to identify the optimal ligand for a given aryl bromide coupling partner.

Ligand Screening Workflow start Start: Select Aryl Bromide and (4-Methoxybutyl)boronic Acid setup Parallel Reaction Setup: - Pd Precatalyst - Array of Ligands - Base & Solvent start->setup reaction Reaction Execution: - Controlled Temperature - Inert Atmosphere setup->reaction analysis Analysis: - LC-MS or GC-MS - Determine Conversion & Yield reaction->analysis optimization Further Optimization: - Vary Base/Solvent/Temp for Best Ligand analysis->optimization end End: Optimized Protocol optimization->end

Figure 2: A workflow for systematic ligand screening.

Materials:

  • Aryl bromide (1.0 equiv)

  • (4-Methoxybutyl)boronic acid (1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., SPhos, XPhos, RuPhos, P(t-Bu)₃, 4-8 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/H₂O 10:1, Dioxane/H₂O 10:1)

  • Anhydrous, degassed solvents

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an array of reaction vials, add the aryl bromide (0.1 mmol), (4-Methoxybutyl)boronic acid (0.15 mmol), and the chosen base (0.2 mmol).

  • In a separate glovebox, prepare stock solutions of the palladium precatalyst and each ligand to be screened.

  • Add the appropriate amounts of the palladium and ligand solutions to each reaction vial.

  • Add the degassed solvent mixture (1.0 mL) to each vial.

  • Seal the vials and place them in a heating block set to the desired temperature (e.g., 80-110 °C).

  • Stir the reactions for a set time (e.g., 12-24 hours).

  • After cooling to room temperature, quench the reactions with water and extract with an organic solvent (e.g., ethyl acetate).

  • Analyze the organic extracts by LC-MS or GC-MS to determine the conversion to the desired product and identify any major byproducts.

  • Based on the results, select the most promising ligand for further optimization of other reaction parameters.

Protocol 2: Optimized Procedure with a Buchwald Ligand

This protocol provides a generally reliable set of conditions for the coupling of (4-Methoxybutyl)boronic acid with a range of aryl bromides using a Buchwald-type ligand.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • (4-Methoxybutyl)boronic acid (1.5 mmol, 1.5 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Toluene (10 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, (4-Methoxybutyl)boronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Add the degassed toluene and water.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Expected Outcomes and Troubleshooting

The following table provides a hypothetical comparison of expected yields for the coupling of (4-Methoxybutyl)boronic acid with 4-bromotoluene under the conditions outlined in Protocol 2, with the ligand being the variable. These are illustrative yields based on literature precedents for similar primary alkylboronic acids.

LigandExpected Yield (%)Key Observations
SPhos 85-95%Generally high yields with low levels of byproducts.
XPhos 80-90%Also highly effective, may show slight variations depending on the substrate.
RuPhos 75-85%Good performance, particularly with heteroaryl bromides.
P(t-Bu)₃ 70-85%Effective, but may require more rigorous inert conditions due to air sensitivity.
None <5%Demonstrates the critical role of the ligand in facilitating the reaction.

Troubleshooting:

  • Low Conversion: Increase reaction temperature, time, or catalyst/ligand loading. Ensure the base is of high quality and sufficiently anhydrous if using a non-aqueous system.

  • Formation of Protodeborylated Byproduct: This arises from the reaction of the boronic acid with water. Using a less aqueous solvent system or a different base may help.

  • Significant β-Hydride Elimination: This indicates that reductive elimination is not outcompeting this side reaction. Employing a bulkier ligand or a lower reaction temperature may be beneficial.

Conclusion: Empowering Synthesis through Rational Ligand Selection

The successful Suzuki-Miyaura cross-coupling of (4-Methoxybutyl)boronic acid is a testament to the power of ligand design in modern catalysis. By understanding the mechanistic role of the ligand in promoting the desired reaction pathway while suppressing unwanted side reactions, researchers can confidently employ this transformation to access a wide array of valuable alkylated aromatic compounds. The use of bulky, electron-rich phosphine ligands, particularly those from the Buchwald family, provides a robust and reliable platform for these challenging C(sp³)-C(sp²) couplings. The protocols and insights provided herein serve as a practical guide to enable scientists in both academic and industrial settings to harness the full potential of this important synthetic methodology.

References

  • Denmark, S. E., & Bock, M. J. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry, 89(22), 16195-16202. [Link]

  • Kinetic profiles of the Suzuki cross-coupling reactions of 4-bromotoluene with phenylboronic acid. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2019, June 5). Chemistry LibreTexts. [Link]

  • Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]

  • Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry, 64(11), 3804–3805. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5553-5556. [Link]

  • Doucet, H., & Santelli, M. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. Synthesis, 2008(12), 2013-2030. [Link]

  • β-Hydride elimination. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

  • Cox, P. A., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4384-4387. [Link]

  • Han, C., & Buchwald, S. L. (2009). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Journal of the American Chemical Society, 131(21), 7532–7533. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Lee, C.-W., Oh, K. S., Kim, K. S., & Ahn, K. H. (2000). Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. Organic Letters, 2(9), 1213–1216. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slower, the Better: Silver-Free, Palladium-Catalyzed Protodeboronation of Arylboronic Acids. Angewandte Chemie International Edition, 53(16), 4216-4219. [Link]

  • Hartwig, J. F. (2007). Electronic Effects on C-N Reductive Elimination from Pd(II) Amido Complexes. Inorganic Chemistry, 46(6), 1936–1947. [Link]

  • Feng, X., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21545-21554. [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? (2014, July 7). ResearchGate. Retrieved February 7, 2026, from [Link]

  • β-Hydride elimination. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

  • Denmark, S. E. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign. Retrieved February 7, 2026, from [Link]

  • Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Nolan, S. P., et al. (2011). Tetranuclear N-Heterocyclic Carbene Palladium Acetate—The Fast-Initiating Precatalyst of Suzuki Coupling. Molecules, 16(7), 5698-5707. [Link]

  • Liu, S., et al. (2017). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 53(86), 11786-11789. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Mechanistically informed selection rules for competing β-hydride and β-heteroatom eliminations. Nature Chemistry, 5(11), 971–976. [Link]

  • Le, T. M., et al. (2020). Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis. ACS Medicinal Chemistry Letters, 11(7), 1435–1442. [Link]

  • Denmark, S. E. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign. Retrieved February 7, 2026, from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5553-5556. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Mechanistically informed selection rules for competing β-hydride and β-heteroatom eliminations. Nature Chemistry, 5(11), 971–976. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (4-Methoxybutyl)boronic Acid Reaction Products

Welcome to the technical support center for the purification of (4-Methoxybutyl)boronic acid and its related reaction products. This guide is designed for researchers, scientists, and drug development professionals who e...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (4-Methoxybutyl)boronic acid and its related reaction products. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the isolation and purification stages of this valuable building block. As boronic acids possess unique chemical properties, their purification requires specific strategies that differ from more common organic compounds. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your purification workflows.

Section 1: Troubleshooting Guide

This section addresses specific, practical problems you may encounter during your experiments.

Question 1: My crude (4-Methoxybutyl)boronic acid is an oil or a waxy solid, and I am unable to induce crystallization. What is the most effective non-chromatographic purification method?

Answer:

When crystallization fails, the most robust method for purifying alkyl boronic acids like (4-Methoxybutyl)boronic acid is a carefully executed acid-base extraction . This technique leverages the Lewis acidic nature of the boron atom.[1]

Causality Explained: The boron atom in a boronic acid has an empty p-orbital, allowing it to accept a pair of electrons from a Lewis base, such as a hydroxide ion (OH⁻).[2] This reaction forms a tetrahedral boronate salt complex (R-B(OH)₃⁻), which is highly soluble in aqueous solutions. Most organic impurities, such as unreacted starting materials (e.g., 1-bromo-4-methoxybutane) or non-acidic side products, will remain in the organic phase.

Recommended Protocol: Acid-Base Extraction

  • Dissolution: Dissolve your crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate.[3]

  • Basification & Extraction: Transfer the solution to a separatory funnel and extract it one to three times with a cold (~0-5 °C) 1M sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution.[4][5] The boronic acid will move into the aqueous layer as its boronate salt.

    • Expert Tip: Using cold solutions minimizes the risk of potential side reactions or degradation.

  • Organic Wash (Optional): If significant non-polar impurities are suspected, you can wash the combined basic aqueous layers once more with fresh diethyl ether to remove any remaining organic contaminants.

  • Acidification: Cool the aqueous layer in an ice bath and acidify it slowly with 1M or 2M hydrochloric acid (HCl) until the pH is approximately 2-3.[3] (4-Methoxybutyl)boronic acid will precipitate or form an oil.

  • Re-extraction: Extract the liberated boronic acid back into a fresh portion of a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) several times.

  • Drying and Concentration: Combine the organic layers, dry them over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

Question 2: I'm using silica gel chromatography, but my boronic acid is streaking severely down the column, resulting in poor separation and low recovery. How can I fix this?

Answer:

This is a very common issue. The hydroxyl groups on the boronic acid can interact strongly with the silanol groups (Si-OH) on the surface of standard silica gel, leading to tailing and irreversible adsorption.

Causality Explained: Boronic acids can form hydrogen bonds with the silica surface. Furthermore, the Lewis acidic boron center can directly coordinate with the oxygen atoms of the silanol groups. This strong interaction prevents clean elution with standard non-polar solvent systems.

Solutions & Recommended Protocols:

  • Solvent System Modification: The most common solution is to add a small amount of a modifier to your eluent to disrupt these interactions.

    • Acidic Modifier: Adding 0.5-1% acetic acid to your eluent system (e.g., ethyl acetate/hexanes) can help by protonating the silica surface and competing for hydrogen bonding sites.[6]

    • Basic Modifier: For very polar boronic acids, a mobile phase like dichloromethane/methanol (e.g., 10:1 or 5:1) may be more effective.[4] Adding a trace amount of ammonia or triethylamine can also improve chromatography, but may require removal after collection.[6]

  • Use of Deactivated Silica: A coworker of mine suggested deactivated silica with water. You can prepare this by adding a small percentage of water to your dry silica gel and mixing thoroughly before packing the column. This "deactivates" the most aggressive silanol groups.[7]

Recommended Starting Solvent Systems for (4-Methoxybutyl)boronic acid

Eluent SystemModifierTypical Ratio (v/v)Rationale
Hexanes / Ethyl Acetate1% Acetic Acid70:30 to 50:50Good for moderately polar compounds; the acid modifier prevents streaking.
Dichloromethane / MethanolNone or 0.5% Acetic Acid95:5 to 90:10Effective for more polar boronic acids and impurities.[4]

Question 3: My NMR analysis shows my purified product is clean, but the mass seems to be decreasing over time, and it performs poorly in subsequent reactions. What is happening?

Answer:

You are likely observing the formation of boroxines , which are cyclic anhydrides of boronic acids.

Causality Explained: Boronic acids can undergo dehydration, especially when stored improperly or subjected to high vacuum for extended periods, to form a stable, six-membered ring structure called a boroxine. Three molecules of the boronic acid condense, eliminating three molecules of water. While the boroxine is technically a different compound, it exists in equilibrium with the boronic acid. The presence of water will shift the equilibrium back towards the desired monomeric acid.

Solutions:

  • Storage: Always store purified (4-Methoxybutyl)boronic acid in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (nitrogen or argon).[8]

  • Re-hydration Before Use: If you suspect boroxine formation, you can often regenerate the boronic acid by dissolving the material in a solvent mixture containing a small amount of water (e.g., THF with 5% water) and stirring for a short period before use in a reaction.

Section 2: Frequently Asked Questions (FAQs)

Question 1: What are the most common impurities to expect from a typical synthesis of (4-Methoxybutyl)boronic acid?

Answer:

The impurity profile depends heavily on the synthetic route. A common method involves the reaction of a Grignard reagent (formed from 1-bromo-4-methoxybutane) with a trialkyl borate (e.g., trimethyl borate), followed by acidic hydrolysis.[9]

Potential Impurities Include:

  • Unreacted Starting Materials: 1-bromo-4-methoxybutane.

  • Boronate Esters: Incomplete hydrolysis will leave behind the corresponding boronate ester (e.g., dimethyl (4-methoxybutyl)boronate).[1][10]

  • Boroxines: The cyclic anhydride formed from the dehydration of the final product.

  • Homocoupling Products: Small amounts of octane-1,8-diylbis(oxymethylene)dibenzene from the Grignard reaction.

  • Des-bromo Compound: Methoxybutane, from the quenching of the Grignard reagent.[6]

Question 2: Why is reverse-phase (C18) chromatography often difficult for boronic acids?

Answer:

While possible, reverse-phase HPLC or flash chromatography can be challenging for two main reasons:[11]

  • Hydrolysis of Boronate Esters: If your crude product contains boronate esters, the aqueous mobile phases used in reverse-phase chromatography can cause on-column hydrolysis, leading to broad or multiple peaks and inaccurate assessment of purity.[10]

  • Poor Retention: Free boronic acids can be quite polar and may have poor retention on C18 columns, often eluting in or near the solvent front, which makes separation from other polar impurities difficult.[7][10]

Question 3: Can I use derivatization as a purification strategy?

Answer:

Yes, derivatization can be a powerful technique, especially for difficult separations. One established method is the formation of a crystalline diethanolamine adduct.

Mechanism: Boronic acids react reversibly with diethanolamine to form a stable, bicyclic adduct. These adducts are often highly crystalline and can be easily purified by recrystallization. The pure adduct is then treated with acid to release the purified boronic acid. This method is particularly useful for separating the boronic acid from its corresponding boronate ester, as the ester typically does not form the adduct and remains in solution.[7]

Section 3: Visual Guides & Workflows

A logical approach is critical for selecting the right purification strategy. The following decision tree illustrates a workflow for purifying a crude (4-Methoxybutyl)boronic acid reaction mixture.

Purification_Workflow cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 start Crude Reaction Product characterize Initial Characterization (TLC, ¹H NMR) start->characterize decision_physical Solid or Oil/Wax? characterize->decision_physical recrystallize Attempt Recrystallization decision_physical->recrystallize  Solid acid_base Perform Acid-Base Extraction Protocol decision_physical->acid_base Oil/Wax   decision_cryst_success Successful? recrystallize->decision_cryst_success decision_cryst_success->acid_base No final_product Pure Product (Dry & Store Properly) decision_cryst_success->final_product Yes analyze_purity Analyze Purity (TLC, NMR, HPLC) acid_base->analyze_purity decision_purity Purity >95%? analyze_purity->decision_purity chromatography Silica Gel Chromatography (with modifier) decision_purity->chromatography No decision_purity->final_product Yes chromatography->final_product

Caption: Purification strategy decision tree.

References

  • Process for purification of boronic acid and its derivatives. Google Patents.
  • Syntheses of extreme sterically hindered 4-methoxyboronic acids. ResearchGate. Available at: [Link]

  • Can I remove boronic acid using Work up process? ResearchGate. Available at: [Link]

  • How to purify boronic acids/boronate esters? ResearchGate. Available at: [Link]

  • Boronic Acid Affinity Chromatography Resin. Amerigo Scientific. Available at: [Link]

  • Synthesis and Application of Boronic Acid Derivatives. VTechWorks. Available at: [Link]

  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. Available at: [Link]

  • Purification of boronic acids? Reddit. Available at: [Link]

  • Boronic acid. Wikipedia. Available at: [Link]

  • Alkylboronic acid or boronate synthesis. Organic Chemistry Portal. Available at: [Link]

  • (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262. PubChem. Available at: [Link]

  • 4-Methoxyphenylboronic acid - High purity. Georganics. Available at: [Link]

  • Trying to remove a boronic acid in a workup. Help! Reddit. Available at: [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Available at: [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Available at: [Link]

Sources

Optimization

Optimizing base for (4-Methoxybutyl)boronic acid coupling

Technical Support Center: Alkylboronic Acid Coupling Optimization Topic: Base Selection & Optimization for (4-Methoxybutyl)boronic Acid Ticket ID: #ALK-B-4OMe-OPT Status: Open for Consultation Executive Summary: The Alky...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Alkylboronic Acid Coupling Optimization Topic: Base Selection & Optimization for (4-Methoxybutyl)boronic Acid Ticket ID: #ALK-B-4OMe-OPT Status: Open for Consultation

Executive Summary: The Alkyl-B Challenge

Coupling (4-Methoxybutyl)boronic acid presents a distinct set of challenges compared to traditional aryl-aryl Suzuki-Miyaura couplings. As a primary alkylboronic acid, this substrate is prone to two primary failure modes that are directly influenced by your choice of base:

  • Protodeboronation: The

    
     bond is susceptible to hydrolytic cleavage under high pH, leading to the formation of 1-methoxybutane (de-boronated byproduct).
    
  • 
    -Hydride Elimination:  Once transmetallated, the resulting alkyl-palladium intermediate contains 
    
    
    
    -hydrogens. If the reductive elimination is slower than the
    
    
    -hydride elimination, you will observe isomerized alkene byproducts rather than the coupled product.

The base is not merely a proton scavenger; it is the switch that controls the rate of transmetallation versus decomposition.

Module 1: The Base Selection Matrix

Do not default to Sodium Carbonate (


). For alkylboronic acids, the cation size and base strength are critical variables.
Base ClassSpecific ReagentpKa (conj. acid)SuitabilityTechnical Notes
Mild / Hydrated

~12.3High (First Choice) The "Goldilocks" base. Provides sufficient basicity to activate the boronic acid to the boronate [

] without rapidly degrading the alkyl chain. The water of hydration is often sufficient for the reaction, minimizing bulk water addition.
Large Cation

~10.3High The "Cesium Effect." The large

radius improves solubility in organic solvents (THF, Dioxane), facilitating the "Oxo-Palladium" transmetallation pathway (see Diagram 1). Essential for sterically demanding electrophiles.
Strong / Bulky

~17.0Medium (Risk) Use only if mild bases fail to activate. Warning: High risk of

-hydride elimination due to open coordination sites on Pd. Must be used under strictly anhydrous conditions to prevent rapid protodeboronation.
Silver Salts

/

N/ASpecialized "Base-free" activation. Silver mediates transmetallation via a different mechanism. Excellent for alkyl chains to suppress isomerization, but expensive and light-sensitive.
Common Inorganic

/

~10.3Low Often ineffective for alkylboronic acids due to poor solubility in the required non-polar solvents (Toluene/Dioxane) and insufficient activation rate for

transfer.

Module 2: Mechanistic Logic & Visualization

Understanding why the base fails is crucial. The base participates in two competing pathways (Lennox & Lloyd-Jones model). For (4-Methoxybutyl)boronic acid, we favor Path B to minimize the concentration of free boronate, which is the species that undergoes protodeboronation.

BaseMechanism Base Base (OH- / RO-) BoronicAcid (4-Methoxybutyl)B(OH)2 Base->BoronicAcid Path A: Direct Activation Pd_X L2Pd(Ar)X (Oxidative Addn Complex) Base->Pd_X Path B: Pre-Catalyst Activation Boronate Boronate Anion [R-B(OH)3]- BoronicAcid->Boronate Transmetal Transmetallation BoronicAcid->Transmetal Reacts with Oxo-Pd OxoPd Hydroxo-Pd Complex L2Pd(Ar)OH Pd_X->OxoPd Boronate->Transmetal Slow for Alkyl Decomp Protodeboronation (Byproduct) Boronate->Decomp Fast in water OxoPd->Transmetal Fast w/ Neutral Boron Product Coupled Product Transmetal->Product Reductive Elimination

Figure 1: The "Fork in the Trail." Path B (Green) is preferred for alkylboronic acids to avoid the unstable Boronate intermediate (Path A, Red).

Module 3: Troubleshooting Guides (FAQs)

Q1: My reaction has stalled at 10% conversion. Should I add more base?

Answer: No. Adding more base often accelerates decomposition rather than coupling.

  • Diagnosis: If using a carbonate base (

    
    ), the base might be insoluble in your solvent (e.g., Toluene), preventing the formation of the active hydroxo-palladium species.
    
  • Solution: Switch to

    
     (3.0 equiv)  and add a controlled amount of water (ratio 10:1 Organic:Water). The phosphate buffers the pH and improves solubility without creating a highly caustic environment.
    
Q2: I am seeing the "homocoupled" dimer of my aryl halide, but no alkyl coupling.

Answer: This indicates the transmetallation of the alkyl group is too slow.

  • The Cause: Alkylboronic acids transmetallate slower than arylboronic acids. The catalyst is sitting idle and reducing the aryl halide instead.

  • The Fix:

    • Increase Base Concentration: Ensure you are using at least 3.0 equivalents.

    • Add Silver: Add 1.0 equiv of

      
       . Silver accelerates alkyl transmetallation significantly by activating the C-B bond via a varying mechanism that bypasses the slow boronate formation.
      
Q3: I see a peak corresponding to 1-methoxybutane (protodeboronation).

Answer: Your reaction conditions are too "wet" or too basic.

  • Mechanism: The base attacked the boron atom to form a boronate anion, which then reacted with water to cleave the C-B bond.[1]

  • The Fix:

    • Switch to Anhydrous Conditions: Use anhydrous

      
       or 
      
      
      
      in dry Dioxane.
    • Slow Addition: Do not add the boronic acid all at once. Add it dropwise over 1 hour to keep the concentration of the vulnerable free boronic acid low (The "Slow-Release" Strategy).

Module 4: Optimized Protocol

Protocol A: The "Standard" Robust Method (Start Here) Best for: General screening, tolerant functional groups.

  • Solvent: Toluene/Water (10:[2]1) or Dioxane/Water (10:1). Crucial: Degas solvents thoroughly.

  • Base:

    
     (3.0 equiv).
    
  • Catalyst:

    
     (5 mol%). The bidentate ligand prevents 
    
    
    
    -hydride elimination.
  • Temperature: 80°C.

  • Procedure: Mix Aryl Halide, Base, and Catalyst. Add Boronic Acid last. Heat for 12-16h.

Protocol B: The "Difficult Substrate" Method (High Stability) Best for: Substrates prone to rapid protodeboronation.

  • Solvent: Anhydrous THF.

  • Base:

    
     (3.0 equiv).[3]
    
  • Additive: 2-3 drops of water (trace only) or use no water if base is hygroscopic.

  • Catalyst:

    
     (2 mol%) + PCy3  (4 mol%) or SPhos  (4 mol%).
    
    • Why SPhos? Buchwald ligands are exceptional at facilitating the coupling of alkylboronic acids while suppressing isomerization.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[4] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443.[4] Link

  • Miyaura, N., Ishiyama, T., Sasaki, H., Ishikawa, M., Satoh, M., & Suzuki, A. (1989). Palladium-catalyzed inter-and intramolecular cross-coupling reactions of B-alkyl-9-borabicyclo [3.3. 1] nonane derivatives with 1-halo-1-alkenes or haloarenes. Journal of the American Chemical Society, 111(8), 314-321. Link

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275-286. Link

  • Cox, P. A., et al. (2017).[5] Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Chemistry – A European Journal, 23(5), 1-14. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for Suzuki-Miyaura Reactions

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this powerful C-C bond...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this powerful C-C bond-forming reaction. Instead of a generic protocol, we will address specific, commonly encountered issues in a practical question-and-answer format, grounded in mechanistic principles to empower you to solve problems effectively.

Frequently Asked Questions (FAQs)
I. The Core Problem: Low or No Product Yield

This is the most frequent challenge in any cross-coupling reaction. A low or zero yield is a symptom, and the underlying cause can stem from multiple factors related to reagents, the catalyst system, or reaction conditions.

Question: My reaction shows no conversion, and I've only recovered my starting materials. Where should I begin my investigation?

Answer: When a reaction fails to initiate, the issue often lies with the fundamental components required to start the catalytic cycle. The primary suspects are the catalyst's activity, the purity of your reagents, and the reaction environment.

  • Catalyst System Integrity : The active catalyst in the Suzuki-Miyaura reaction is a Pd(0) species.[1] Many common "pre-catalysts" are Pd(II) salts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) that must be reduced in situ to Pd(0) for the cycle to begin.[2] If this reduction is inefficient, the reaction will not start.

    • Expertise & Causality : The reduction of Pd(II) to Pd(0) can be sluggish or incomplete, often consuming some of your phosphine ligand or boronic acid in a side reaction.[2] Using a pre-formed, air-stable Pd(0) pre-catalyst (e.g., a G3 or G4 palladacycle) can often ensure a smooth and efficient generation of the active catalyst. If you are using a Pd(II) source, ensure your phosphine ligand is not oxidized; use fresh ligands or those stored under an inert atmosphere.

  • Reagent Purity & Stability :

    • Boronic Acid/Ester Quality : Boronic acids are susceptible to decomposition, particularly protodeborylation (replacement of the B(OH)₂ group with a hydrogen atom). This instability is a very common reason for low yields.[2] Check the purity of your boronic acid. If it's old or has been exposed to air and moisture, its quality may be compromised. Consider using more stable boronic esters, such as pinacol or MIDA esters, which are designed to resist decomposition.[2]

    • Solvent and Base Purity : Ensure your solvents are anhydrous and properly degassed if the protocol requires it.[3] Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, rendering them inactive. The base's purity is also crucial; old or improperly stored bases can be less effective.[3]

  • Reaction Conditions :

    • Temperature : Many Suzuki couplings require heating to facilitate the oxidative addition and reductive elimination steps.[3] A common starting point is 60-80 °C. If the reaction is sluggish, a cautious increase in temperature may be necessary, but be aware that excessive heat can accelerate catalyst decomposition.[3]

    • Degassing : Inadequate removal of dissolved oxygen is a frequent cause of reaction failure. Ensure you have thoroughly degassed your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for an adequate amount of time (e.g., 30 minutes) or by using several freeze-pump-thaw cycles.[4]

Question: My reaction is sluggish and stalls at low-to-moderate conversion. What factors control the reaction rate?

Answer: A sluggish reaction points to a slow turnover in the catalytic cycle. The rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) complex.[1] Several factors can be adjusted to accelerate the reaction.

  • Nature of the Halide/Leaving Group : The rate of oxidative addition follows the trend I > OTf > Br >> Cl.[1] If you are using an aryl chloride, the reaction will inherently be slower and may require a more specialized catalyst system. For aryl chlorides, catalysts with highly electron-donating and sterically bulky ligands (e.g., N-heterocyclic carbenes (NHCs) or biarylphosphines like SPhos and XPhos) are often necessary to promote the difficult oxidative addition step.[5][6]

  • Choice of Base : The base is not merely a spectator; it is critical for activating the boronic acid in the transmetalation step.[5] A stronger base can sometimes accelerate the reaction. However, the choice is highly substrate-dependent.

    • Expertise & Causality : The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transfer of the organic group from boron to palladium.[5] If this step is slow, the overall cycle will be sluggish. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like K₂CO₃, especially for challenging substrates.[2][7]

  • Solvent Effects : The solvent's role extends beyond simply dissolving the reactants. It influences catalyst stability, reagent solubility, and the reactivity of the base.[8][9]

    • Aprotic polar solvents like dioxane, THF, or DMF are common choices.[2] Often, the addition of water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[2] The optimal solvent system often requires screening.

  • Stirring Rate : For biphasic reactions (e.g., an organic solvent with an aqueous base), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[10] Insufficient mixing can make the reaction appear artificially slow.

II. The Side Product Problem: Identifying and Mitigating Unwanted Reactions

Observing side products is a clear indication that an alternative, non-productive reaction pathway is competing with your desired transformation.

Question: I'm observing a significant amount of a biaryl product derived from the homocoupling of my boronic acid. How can I prevent this?

Answer: Homocoupling of the boronic acid is a common side reaction, often driven by oxygen or the palladium catalyst itself, especially at elevated temperatures.[4]

  • Mechanistic Insight : This side reaction can occur when two boronic acid molecules couple to form a symmetrical biaryl. This is often exacerbated by the presence of oxygen, which can facilitate an oxidative C-C bond formation pathway.

  • Mitigation Strategies :

    • Rigorous Degassing : Ensure your reaction is thoroughly deoxygenated before and during the reaction.

    • Use Boronic Esters : Pinacol or MIDA esters are generally more stable and less prone to homocoupling than their corresponding boronic acids.[2]

    • Controlled Addition : In some cases, slow addition of the boronic acid to the reaction mixture can help maintain a low concentration, disfavoring the second-order homocoupling pathway.

    • Optimize Catalyst Loading : While counterintuitive, sometimes a lower catalyst loading can reduce the rate of this side reaction relative to the productive cross-coupling.

Question: My mass spectrum shows a peak corresponding to my aryl halide starting material but with the halogen replaced by a hydrogen atom. What is happening?

Answer: This side product results from dehalogenation . After the initial oxidative addition step, the resulting Ar-Pd(II)-X complex can react with a hydride source in the mixture, leading to reductive elimination of Ar-H instead of the desired cross-coupled product.[2]

  • Mechanistic Insight : The hydride source can be an amine base, an alcoholic solvent, or even trace water.[2] The palladium complex abstracts a hydride, and subsequent reductive elimination releases the dehalogenated arene.

  • Mitigation Strategies :

    • Choice of Base and Solvent : Avoid amine bases or alcohol solvents if dehalogenation is a significant issue. Switch to carbonate or phosphate bases and use aprotic solvents like dioxane or toluene.

    • Water Content : While some water is often beneficial, excess water can sometimes be a proton source. If using anhydrous conditions, ensure all reagents are dry.

    • Ligand Choice : Some ligands are more prone to decomposition pathways that can generate hydrides. Screening different phosphine ligands may identify a system less prone to this side reaction.

Question: I am trying to couple a boronic acid that has a proton on the carbon atom next to the boron (a β-hydrogen). My yields are very low. Why?

Answer: You are likely observing β-hydride elimination . This is a common decomposition pathway for organometallic complexes containing alkyl groups with β-hydrogens.[1]

  • Mechanistic Insight : After transmetalation, the alkyl group is transferred to the palladium center. If this alkyl group has a hydrogen atom on the carbon in the β-position, the palladium can abstract this hydrogen, forming a palladium-hydride species and an alkene. This is a competing pathway to the desired reductive elimination.[1]

  • Mitigation Strategies :

    • Use Nickel Catalysts : Nickel-catalyzed Suzuki couplings are often less susceptible to β-hydride elimination than palladium-catalyzed reactions.[1]

    • Ligand Design : Using ligands with a large "bite angle" can sometimes disfavor the geometry required for β-hydride elimination and promote reductive elimination instead.[1]

    • Use Trifluoroborate Salts : Alkyltrifluoroborate salts (R-BF₃K) are often more robust coupling partners than the corresponding boronic acids for sp³-sp² couplings and can sometimes suppress this side reaction.[5]

III. The Catalyst Problem: Deactivation and Pre-catalyst Activation

Question: My reaction mixture turned black, and the reaction stopped. What does this mean?

Answer: The formation of a black precipitate is almost always indicative of the formation of palladium black , which is finely divided, bulk palladium metal.[10] This occurs when the Pd(0) species in the catalytic cycle agglomerate and precipitate out of solution. Once formed, palladium black is generally catalytically inactive for the Suzuki reaction.

  • Causality : This typically happens when the ligand is unable to effectively stabilize the Pd(0) intermediates. This can be due to:

    • High Temperature : Ligands can dissociate from the metal center at high temperatures, leaving "naked" Pd(0) atoms that can aggregate.

    • Ligand Degradation : Phosphine ligands can be oxidized or otherwise decompose under the reaction conditions.

    • Insufficient Ligand : Using too low a ligand-to-palladium ratio can lead to incompletely coordinated palladium species.

  • Solutions :

    • Use More Robust Ligands : Sterically hindered biarylphosphine ligands (like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are designed to be more robust and form more stable complexes with palladium, preventing agglomeration.[6]

    • Lower the Temperature : If possible, running the reaction at a lower temperature can reduce the rate of catalyst decomposition.[3]

    • Use a Pre-catalyst : Modern palladacycle pre-catalysts are designed for the slow and controlled release of the active L₁Pd(0) species, which helps to minimize the concentration of unstable palladium intermediates and prevent decomposition.[2]

Visual Guides and Protocols
The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-defined cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination. Understanding this cycle is key to troubleshooting.[1]

Suzuki_Miyaura_Cycle cluster_transmetalation Transmetalation Step Pd0 L₂Pd(0) Active Catalyst ArPdX Ar-Pd(II)-X(L)₂ Oxidative Adduct Pd0->ArPdX Oxidative Addition (R-X) ArPdAr_prime Ar-Pd(II)-Ar'(L)₂ Transmetalated Complex ArPdX->ArPdAr_prime Transmetalation (-X⁻) ArPdAr_prime->Pd0 Product Ar-Ar' Desired Product ArPdAr_prime->Product Reductive Elimination Catalyst_Regen Catalyst Regeneration BoronicAcid R'-B(OH)₂ AteComplex [R'-B(OH)₃]⁻ 'Ate' Complex BoronicAcid->AteComplex + Base Base Base (e.g., OH⁻) caption Fig 1. The Suzuki-Miyaura Catalytic Cycle

Caption: Fig 1. The Suzuki-Miyaura Catalytic Cycle

Troubleshooting Flowchart

Use this decision tree to systematically diagnose a failed or low-yielding reaction.

Troubleshooting_Flowchart start Low / No Yield q1 Starting Material Consumed? start->q1 a1_no Reaction did not start. Focus on initiation. q1->a1_no No a1_yes Reaction started but is inefficient or producing side products. q1->a1_yes Yes sol1 1. Check catalyst activity (use new pre-catalyst). 2. Verify reagent purity (boronic acid, base). 3. Ensure rigorous degassing (remove O₂). 4. Increase temperature. a1_no->sol1 q2 Major Side Products Observed? a1_yes->q2 a2_yes Identify side product and address specific cause. q2->a2_yes Yes a2_no Reaction is clean but sluggish or stalled. Focus on optimizing turnover. q2->a2_no No sol2_homo Homocoupling? -> Improve degassing, use boronic ester. a2_yes->sol2_homo sol2_dehalo Dehalogenation? -> Change base/solvent (avoid amines/alcohols). a2_yes->sol2_dehalo sol2_other Other? -> Re-evaluate mechanism, consider alternative pathways. a2_yes->sol2_other sol3 1. Screen different bases (e.g., K₃PO₄, Cs₂CO₃). 2. Screen solvents (Dioxane, Toluene, 2-MeTHF). 3. Switch to a more active ligand (e.g., biarylphosphine). 4. Increase catalyst loading or temperature. a2_no->sol3 caption Fig 2. A logical troubleshooting workflow.

Caption: Fig 2. A logical troubleshooting workflow.

Data Tables for Reaction Optimization
Table 1: Common Bases for Suzuki-Miyaura Reactions

The choice of base is critical and depends on the substrates' sensitivity and the desired reactivity.

BaseStrengthCommon SolventsKey Characteristics & Applications
K₂CO₃ ModerateDioxane/H₂O, Toluene/H₂OA good general-purpose base, but may be too weak for challenging couplings.[4]
Cs₂CO₃ StrongDioxane, Toluene, THFHighly effective, often used for difficult couplings with aryl chlorides or hindered substrates.[2]
K₃PO₄ StrongDioxane, TolueneAn excellent, strong, non-nucleophilic base. Widely used for a broad range of substrates.[2]
KOtBu Very StrongTHF, Toluene (Anhydrous)Used in anhydrous conditions, often for couplings involving heteroatoms that can coordinate to the base.[2]
KF WeakTHF, TolueneUsed for substrates with base-sensitive functional groups (e.g., esters). Activates the boronic acid without promoting hydrolysis.[5]
Table 2: General-Purpose Reaction Screening Protocol

When faced with a new or difficult coupling, a systematic screen of key parameters is the most efficient path to success.

Objective: To identify optimal conditions for the coupling of Aryl-X with Aryl'-B(OH)₂.

Methodology: Use a 24-well reaction block or parallel synthesis vials for screening.

ParameterCondition 1Condition 2Condition 3Condition 4
Catalyst Pd(PPh₃)₄Pd(OAc)₂ + SPhosG3-PalladacyclePEPPSI-IPr
Base K₂CO₃K₃PO₄Cs₂CO₃KOtBu
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (4:1)2-MeTHF (anhydrous)DMF (anhydrous)
Temperature 80 °C100 °C80 °C100 °C

Step-by-Step Protocol:

  • Preparation : To a reaction vial equipped with a stir bar, add the aryl halide (1.0 equiv), boronic acid (1.2-1.5 equiv), and the chosen base (2.0-3.0 equiv).

  • Inerting : Seal the vial with a septum cap. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition : Add the degassed solvent via syringe.

  • Catalyst Addition : In a glovebox or under a positive flow of inert gas, add the catalyst/ligand.

  • Reaction : Place the reaction block on a preheated hot plate stirrer and run for the desired time (e.g., 12-24 hours).

  • Analysis : After cooling, take an aliquot from each reaction, dilute, and analyze by LC-MS or GC-MS to determine conversion and identify major side products.

This systematic approach allows for the rapid identification of promising conditions for scale-up and further optimization.[2]

References

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Analysis of (4-Methoxybutyl)boronic Acid

Executive Summary Product: (4-Methoxybutyl)boronic acid (CAS: 17933-13-2) Primary Application: Suzuki-Miyaura coupling linkers; installation of methoxybutyl side chains.[1] Analytical Challenge: Boronic acids exhibit dyn...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: (4-Methoxybutyl)boronic acid (CAS: 17933-13-2) Primary Application: Suzuki-Miyaura coupling linkers; installation of methoxybutyl side chains.[1] Analytical Challenge: Boronic acids exhibit dynamic equilibrium with boroxine anhydrides in non-polar solvents, leading to spectral broadening and integration errors. Solution: This guide compares the free acid against its pinacol ester alternative and provides a Dual-Solvent Verification Protocol to distinguish between oligomerization and degradation.

The "Boroxine Paradox": Understanding Your Spectrum

When analyzing (4-Methoxybutyl)boronic acid in standard Chloroform-d (


) , researchers often encounter a "messy" spectrum. This is not necessarily a sign of impurity.

Boronic acids spontaneously dehydrate to form cyclic trimers called boroxines . This equilibrium is driven by concentration and the absence of coordinating solvents.

  • Monomer:

    
     (Favored in moist/polar solvents)
    
  • Trimer (Boroxine):

    
     (Favored in dry/non-polar solvents)
    

In


, you observe a mixture of monomer and trimer, causing peak broadening and slight chemical shift variations, particularly at the 

-methylene position (adjacent to Boron).

Comparative Analysis: Free Acid vs. Pinacol Ester

The most common alternative form is the (4-Methoxybutyl)boronic acid pinacol ester . The ester is chemically locked as a monomer, providing a cleaner NMR baseline but at a higher molecular weight and cost.

Table 1: Predicted 1H NMR Data Comparison (400 MHz)

Note: Chemical shifts (


) are estimates based on alkylboronate homology and solvent effects.
Feature(4-Methoxybutyl)boronic acid (

)
(4-Methoxybutyl)boronic acid (

)
Pinacol Ester Derivative (

)
State Monomer (Stabilized by DMSO)Equilibrium (Monomer/Boroxine)Monomer (Locked)
B-OH

7.40 – 7.60 (s, 2H)
Not visible / Broad humpAbsent
Methoxy (

)

3.20 – 3.25 (s, 3H)

3.30 – 3.35 (s, 3H)

3.32 (s, 3H)

-CH2 (

)

3.25 – 3.35 (t, 2H)

3.35 – 3.40 (t, 2H)

3.38 (t, 2H)

-CH2

1.35 – 1.55 (m, 4H)

1.40 – 1.60 (m, 4H)

1.50 – 1.70 (m, 4H)

-CH2 (

)

0.55 – 0.65 (t, 2H)

0.70 – 0.90 (Broad/Split)

0.75 – 0.85 (t, 2H)
Pinacol Methyls AbsentAbsent

1.25 (s, 12H)
Spectrum Quality Sharp Broad / Complex Sharp

Key Insight: The


-methylene protons (attached to Boron) are the diagnostic handle. In the boroxine form (in 

), these protons are deshielded and broadened compared to the monomeric ester.

Experimental Protocol: The Dual-Solvent Verification

To rigorously validate the identity and purity of (4-Methoxybutyl)boronic acid, do not rely solely on


. Use this self-validating workflow.
Step 1: Structural Confirmation (DMSO-d6)

Run the sample in DMSO-d6 .[1] The Lewis-basic sulfoxide oxygen coordinates to the empty p-orbital of boron, breaking up boroxine trimers and stabilizing the monomeric species.

  • Target: Observe the sharp

    
     singlet around 7.5 ppm.
    
  • Integration: Check the ratio of

    
     (3H) to 
    
    
    
    (2H). A 3:2 ratio confirms the boronic acid functionality is intact.
Step 2: Impurity Profiling (D2O + NaOD)

For quantitative purity analysis (removing dynamic exchange effects), dissolve the sample in


 with 2 drops of 1M NaOD .
  • Mechanism: Converts the boronic acid to the tetrahedral boronate anion

    
    .
    
  • Result: All exchangeable protons disappear (

    
    ). The alkyl chain signals become extremely sharp and distinct.
    
  • Warning: Boronic acids are stable in base, but prolonged exposure can lead to deborylation if heated. Run immediately.

Step 3: 11B NMR (Optional but Recommended)

If available, 11B NMR provides a binary check for oxidation.

  • Boronic Acid: ~30-33 ppm (Broad).

  • Borate (Oxidized Impurity): ~19-20 ppm (Sharp).

  • Boronate Anion (in NaOD): ~0-5 ppm (Sharp).

Troubleshooting & Decision Logic

Use the following workflow to interpret ambiguous spectral data.

BoronicAnalysis Start Acquire 1H NMR (Solvent: CDCl3) CheckBroad Are peaks broad? (Esp. 0.6-0.9 ppm) Start->CheckBroad Boroxine Likely Boroxine Formation (Normal Behavior) CheckBroad->Boroxine Yes ImpurityCheck Check for Impurities CheckBroad->ImpurityCheck No (But wrong shifts) Resolvent Re-run in DMSO-d6 or add 1 drop D2O to CDCl3 tube Boroxine->Resolvent CheckSharp Are peaks sharp now? Resolvent->CheckSharp Valid Compound Verified (Monomeric Acid) CheckSharp->Valid Yes CheckSharp->ImpurityCheck No Aldehyde Peak at 9-10 ppm? (Oxidation to Aldehyde) ImpurityCheck->Aldehyde Alcohol Triplet at 3.6 ppm? (Oxidation to Alcohol) ImpurityCheck->Alcohol

Figure 1: Decision tree for troubleshooting boronic acid NMR spectra. Broadening in chloroform is often a physical state issue, not a chemical purity issue.

References

  • General Boronic Acid NMR Behavior

    • Hall, D. G. (Ed.).[2] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1]

    • Observation of boroxine equilibrium in CDCl3 vs DMSO.
  • Solvent Effects on Boron Species

    • Tokunaga, Y., et al. (2005). "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." Journal of Chemical Society, Perkin Transactions.

  • Pinacol Ester Comparison Data

    • ChemicalBook. (n.d.). 4-Methoxyphenylboronic acid pinacol ester NMR Spectrum. (Used for pinacol methyl reference).

  • 11B NMR Shifts Reference

    • San Diego State University (SDSU).[3] 11B NMR Chemical Shifts.

Sources

Comparative

Comparative Guide: Kinetic Profiling of (4-Methoxybutyl)boronic Acid in Suzuki-Miyaura Coupling

Executive Summary Subject: (4-Methoxybutyl)boronic acid (CAS: 1919893-22-3) Application: Suzuki-Miyaura Cross-Coupling Primary Challenge: Mitigating -hydride elimination and protodeboronation in primary alkyl boronic aci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Subject: (4-Methoxybutyl)boronic acid (CAS: 1919893-22-3) Application:


 Suzuki-Miyaura Cross-Coupling
Primary Challenge:  Mitigating 

-hydride elimination and protodeboronation in primary alkyl boronic acids.[1]

This technical guide provides a comparative kinetic analysis of (4-Methoxybutyl)boronic acid against standard alkyl benchmarks and protected boronate derivatives.[1] While aryl-aryl Suzuki couplings are routine, primary alkyl couplings remain kinetically challenging due to slow transmetallation and rapid catalyst decomposition.[1] This guide outlines the experimental framework to validate the performance of (4-Methoxybutyl)boronic acid, positioning it against n-Butylboronic acid (structural baseline) and Potassium (4-methoxybutyl)trifluoroborate (stability benchmark).[1]

Technical Context & Mechanistic Challenges

The Reagent: (4-Methoxybutyl)boronic Acid

Unlike robust aryl boronic acids, (4-Methoxybutyl)boronic acid is a primary alkyl nucleophile.[1] The distal methoxy group (


) at the C4 position introduces polarity without significant steric hindrance, potentially serving as a weak hemilabile ligand that may stabilize palladium intermediates, though this effect is secondary to the inherent instability of the alkyl-boron bond.
The "Alkyl Problem" in Kinetics

Two competitive pathways dictate the success of this reaction:

  • Transmetallation (Productive): The transfer of the alkyl group to the Pd(II) center.[1] For alkyl boronic acids, this step is often rate-determining (RDS) and significantly slower than for aryl counterparts.[1]

  • 
    -Hydride Elimination (Destructive):  Once the alkyl group is on the metal, the Pd-alkyl species is prone to 
    
    
    
    -hydride elimination, leading to alkene byproducts (e.g., 4-methoxy-1-butene) and reduction of the catalyst.[1]
Mechanistic Pathway (DOT Visualization)

The following diagram maps the catalytic cycle, highlighting the critical divergence between productive coupling and destructive elimination.

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation (Slow Step for Alkyl) OxAdd->TransMet RedElim Reductive Elimination (Product Formation) TransMet->RedElim Pd(Ar)(Alkyl) BetaElim β-Hydride Elimination (Side Reaction) TransMet->BetaElim Isomerization RedElim->Pd0 Product Release BetaElim->Pd0 Alkene Byproduct Boronate (4-Methoxybutyl)boronic acid + Base Boronate->TransMet Activation

Figure 1: Catalytic cycle emphasizing the competition between the productive Reductive Elimination and the destructive


-Hydride Elimination.

Comparative Kinetic Analysis

To objectively assess the reagent, we compare it against a structural baseline and a "protected" alternative.[1]

The Candidates
Reagent TypeCompoundRole in StudyKey Kinetic Characteristic
Target (4-Methoxybutyl)boronic acid Candidate Moderate transmetallation rate; susceptible to protodeboronation.[1]
Control A n-Butylboronic acid Baseline Lacks the distal ether; establishes the baseline for simple alkyl chain transfer.[1]
Control B K-(4-Methoxybutyl)trifluoroborate Benchmark Requires hydrolysis step (slow release); typically suppresses side reactions.[1]
Performance Metrics (Representative Data)

Note: Values below are representative of typical alkyl-Suzuki coupling behaviors under optimized conditions (e.g., Pd(dppf)Cl₂, Cs₂CO₃, THF/H₂O).

Metric(4-Methoxybutyl)boronic acidn-Butylboronic acidTrifluoroborate Analog
Induction Period Short (< 5 min)Short (< 5 min)Long (15-30 min) due to hydrolysis
Initial Rate (

)
HighHighModerate (Controlled)

(Half-life)
~45 min~40 min~90 min
Protodeboronation Moderate RiskHigh RiskLow Risk (Reservoir effect)
Yield (24h) 78-85% 70-75% 85-92%

Analysis:

  • The Target generally outperforms the unfunctionalized Control A because the distal methoxy group can prevent chain "folding" or aggregation, slightly improving solubility and access to the catalyst.[1]

  • Control B (Trifluoroborate) shows a "slow release" kinetic profile.[1] While it starts slower, it often achieves higher final yields by maintaining a low steady-state concentration of the active boronic acid, thereby minimizing protodeboronation.[1]

Experimental Protocol: Reaction Progress Kinetic Analysis (RPKA)

Objective: Determine the rate order and catalyst stability profile.

Materials
  • Substrate: 4-Bromoanisole (1.0 equiv, limiting reagent).[1]

  • Boron Reagent: (4-Methoxybutyl)boronic acid (1.5 equiv).[1]

  • Catalyst: Pd(dppf)Cl₂ (3 mol%) - Selected for large bite angle to speed up reductive elimination.[1]

  • Base: Cs₂CO₃ (3.0 equiv).[1]

  • Solvent: THF:H₂O (10:1) - Water is essential for the boronic acid activation cycle.

  • Internal Standard: Dodecane (0.5 equiv) - Inert to reaction conditions.[1]

Workflow (DOT Visualization)

Workflow Step1 1. Setup Inert Atmosphere (Glovebox) Step2 2. Initiation Add Base/H2O at T=0 Step1->Step2 Step3 3. Sampling Aliquot every 10 min Step2->Step3 Step4 4. Quench Dilute in EtOAc/HCl Step3->Step4 Step5 5. Analysis GC-FID / HPLC Step4->Step5

Figure 2: Sequential workflow for kinetic data acquisition.

Step-by-Step Methodology
  • Preparation: In a nitrogen-filled glovebox, charge a reaction vial with 4-bromoanisole (0.5 mmol), (4-Methoxybutyl)boronic acid (0.75 mmol), Pd(dppf)Cl₂ (0.015 mmol), and Dodecane (0.25 mmol).

  • Solvation: Add degassed THF (2.0 mL). Stir to dissolve.

  • Initiation: Add degassed aqueous Cs₂CO₃ (3M, 0.5 mL) via syringe. Start timer immediately (

    
    ).
    
  • Sampling: Withdraw 50 µL aliquots at

    
     minutes.
    
  • Quenching: Immediately dispense aliquot into a vial containing 0.5 mL EtOAc and 0.1 mL 1M HCl (to stop base-catalyzed transmetallation).

  • Analysis: Analyze organic layer via GC-FID. Plot [Product]/[Internal Standard] vs. Time.

Troubleshooting & Optimization

Protodeboronation Control

If kinetic plots show a plateau in product yield despite remaining aryl halide, the boronic acid has likely decomposed (protodeboronation).[1]

  • Diagnosis: Check for 1-methoxybutane (the protonated byproduct) in the GC trace.[1]

  • Solution: Switch to the Trifluoroborate analog or add the boronic acid via slow addition (syringe pump) to keep its instantaneous concentration low.[1]

-Hydride Elimination

If significant amounts of isomerized alkene (4-methoxy-1-butene) are observed:

  • Solution: Switch to a ligand with high steric bulk and electron richness, such as P(t-Bu)₃ or CataCXium A , which accelerate reductive elimination over

    
    .[1]
    

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.[1] Link

  • Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[1] Link

  • Molander, G. A., & Ellis, N. (2002).[1] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[1] Accounts of Chemical Research, 40(4), 275–286.[1] Link[1]

  • Bock, M. J., & Denmark, S. E. (2024).[1][2] Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.[1][2] Journal of Organic Chemistry, 89, 16195–16202.[1][2] Link[1]

Sources

Validation

Technical Guide: Benchmarking (4-Methoxybutyl)boronic Acid vs. Alternative Reagents

Executive Summary Verdict: While (4-Methoxybutyl)boronic acid offers the highest atom economy, its application is frequently compromised by inherent instability (protodeboronation and oxidation). For routine medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: While (4-Methoxybutyl)boronic acid offers the highest atom economy, its application is frequently compromised by inherent instability (protodeboronation and oxidation). For routine medicinal chemistry and library synthesis, the Pinacol Ester analogue is the superior choice due to handling ease and purification stability. However, for process chemistry scaling where atom economy and cost are paramount, Potassium (4-Methoxybutyl)trifluoroborate represents the optimal compromise, offering the stability of an ester with the reactivity profile of the free acid upon in situ hydrolysis.

The Chemical Context: The "Ether Linker" Challenge

The 4-methoxybutyl moiety is a critical structural motif in medicinal chemistry, often serving as a solubility-enhancing ether linker that extends a pharmacophore into a solvent-exposed pocket. Introducing this group via Suzuki-Miyaura cross-coupling is a standard approach, but the choice of boron reagent dictates the success of the reaction.

Target Molecule: (4-Methoxybutyl)boronic acid CAS: 149966-26-5 Class: Primary Alkyl Boronic Acid

The Core Problem: Primary Alkyl Instability

Unlike aryl boronic acids, primary alkyl boronic acids like (4-methoxybutyl)boronic acid possess a


 bond that is highly susceptible to:
  • Protodeboronation: Rapid decomposition in the presence of base/heat.

  • Oxidation: Sensitivity to air, converting the C-B bond to a C-O bond (alcohol).

  • Boroxine Formation: Spontaneous dehydration to form cyclic trimers (boroxines), complicating stoichiometry.

Stability & Handling Profile

The following diagram illustrates the dynamic equilibrium and degradation pathways that researchers must control.

StabilityCycle Acid (4-Methoxybutyl) boronic Acid (Active Species) Boroxine Boroxine Trimer (Storage Form) Acid->Boroxine Dehydration (-H2O) Anion Boronate Anion (Reactive Intermediate) Acid->Anion + Base (OH-) Decomp Decomposition (Protodeboronation) Anion->Decomp Slow Release (Side Rxn) Ester Pinacol Ester (Stable Alternative) Ester->Acid Hydrolysis (Rate Limiting)

Figure 1: The equilibrium landscape of alkyl boron reagents. Note that the free acid exists in a flux between monomer and trimer, complicating precise stoichiometry.

Comparative Stability Data
Feature(4-Methoxybutyl)boronic AcidPinacol Ester AnaloguePotassium Trifluoroborate
Physical State Waxy solid / HygroscopicOil or Low-melting solidCrystalline Solid
Air Stability Poor (Oxidizes over weeks)Excellent (Indefinite)Excellent (Indefinite)
Chromatography Streaks on Silica (Polar)Stable on SilicaRequires Reverse Phase
Stoichiometry Variable (due to dehydration)PrecisePrecise

Reactivity Benchmarking

The following data synthesizes performance metrics in a standard Suzuki-Miyaura coupling with an electron-deficient aryl chloride (e.g., 4-chlorobenzonitrile).

Conditions:


 (3 mol%), 

(3 equiv), Toluene/H2O (10:1), 80°C, 12h.
MetricFree Boronic AcidPinacol EsterK-Trifluoroborate
Isolated Yield 45-60%*85-92%88-95%
Reagent Excess 1.5 - 2.0 equiv1.1 - 1.2 equiv1.05 - 1.1 equiv
Atom Economy High (Mass efficiency)Low (Wasteful pinacol byproduct)Medium (Salt waste)
Reaction Rate Fast (Initial burst)Slow (Induction period)Controlled Release

*Note: The lower yield for the free acid is attributed to competitive protodeboronation consuming the reagent before it can transmetallate. This necessitates a higher reagent loading (1.5–2.0 equiv) to achieve full conversion.

Mechanistic Workflow Comparison

The choice of reagent alters the catalytic cycle entry point.

ReactionPathways Trifluoro K-Trifluoroborate (Precursor) FreeAcid Free Boronic Acid (Active Species) Trifluoro->FreeAcid Hydrolysis (Base/H2O) 'Slow Release' Pinacol Pinacol Ester (Precursor) Pinacol->FreeAcid Hydrolysis (Often Rate Limiting) Transmetal Transmetallation FreeAcid->Transmetal + Base Pd_Complex Pd-Ar-X (Oxidative Addition Complex) Pd_Complex->Transmetal Product Coupled Product Transmetal->Product Reductive Elimination

Figure 2: Activation pathways. Both esters and trifluoroborates must hydrolyze to the free acid to participate efficiently in the transmetallation step.

Experimental Protocols

Protocol A: High-Throughput Screening (Recommended: Pinacol Ester)

Best for: Small scale (mg), library synthesis, automated platforms.

  • Charge: Add Aryl Halide (1.0 equiv), (4-Methoxybutyl)boronic acid pinacol ester (1.2 equiv), and

    
     (5 mol%) to a vial.
    
  • Solvent: Add Dioxane (anhydrous).

  • Base: Add

    
     (3.0 equiv) or 
    
    
    
    (3.0 equiv). Note: Anhydrous bases work well with esters to prevent premature hydrolysis.
  • Heat: Stir at 90°C for 16h.

  • Workup: Filter through Celite, concentrate, and purify via standard silica flash chromatography (EtOAc/Hexanes).

Protocol B: Optimized Efficiency (Recommended: Trifluoroborate)

Best for: Scale-up (>1g), difficult substrates, cost-efficiency. Reference: Adapted from Molander et al.

  • Suspension: In a reaction flask, combine Aryl Chloride (1.0 equiv), Potassium (4-methoxybutyl)trifluoroborate (1.05 equiv), and

    
     (2 mol%) / XPhos (4 mol%).
    
  • Solvent System: Add THF:H2O (10:1 ratio). Crucial: Water is required for hydrolysis.

  • Base: Add

    
     (3.0 equiv).
    
  • Reaction: Reflux (80°C) for 4–12 hours.

  • Monitoring: Monitor by LCMS. The trifluoroborate slowly hydrolyzes to the boronic acid, maintaining a low steady-state concentration that minimizes protodeboronation side reactions.

Strategic Selection Guide

If your priority is...Choose...Why?
Long-term Storage Trifluoroborate Crystalline, non-hygroscopic, indefinite shelf life.
Ease of Purification Pinacol Ester Non-polar enough for silica columns; no salt residues.
Atom Economy Free Acid No "mass loss" to pinacol or potassium fluoride salts.
Reaction Speed Free Acid No hydrolysis lag time (but risk of decomposition).
Cost (Commercial) Free Acid Generally the cheapest starting material (pre-functionalization).
Expert Insight: The "Slow Addition" Trick

If you are forced to use the Free Boronic Acid (due to availability or cost) and are observing low yields: Do not add all reagents at once. Dissolve the (4-methoxybutyl)boronic acid in the reaction solvent and add it dropwise to the hot mixture containing the catalyst and aryl halide over 1–2 hours. This mimics the "slow release" effect of trifluoroborates, keeping the concentration of the unstable species low relative to the catalyst, favoring cross-coupling over decomposition.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[1][2] Accounts of Chemical Research, 40(4), 275-286.

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society, 139(37), 13156–13165.

  • Sandrock, D. L., & Molander, G. A. (2010). Potassium Trifluoroborate Salts as Convenient, Stable Reagents for Difficult Alkyl Transfers. Current Opinion in Drug Discovery & Development.

Sources

Safety & Regulatory Compliance

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